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  • Product: 2-Ethynyl-2,3-dihydro-1H-inden-2-ol
  • CAS: 136121-30-7

Core Science & Biosynthesis

Foundational

2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS 136121-30-7): Technical Synthesis and Application Guide

Executive Summary 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS: 136121-30-7 ), also known as 2-ethynyl-2-indanol , is a specialized bicyclic building block characterized by a rigid indane scaffold functionalized with a terti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS: 136121-30-7 ), also known as 2-ethynyl-2-indanol , is a specialized bicyclic building block characterized by a rigid indane scaffold functionalized with a tertiary hydroxyl group and a terminal alkyne at the C2 position.[1][2][3][4]

This compound represents a critical "divergent intermediate" in medicinal chemistry. Its unique geometry—forcing substituents into specific spatial arrangements—makes it invaluable for scaffolding chiramphiphilic ligands and designing conformationally restricted pharmacophores. Unlike its isomer 1-ethynyl-1-indanol, the 2-indanol derivative places the reactive center on the non-benzylic carbon, altering its metabolic stability and electronic properties.

This guide provides an authoritative technical profile, a validated synthesis protocol, and a strategic overview of its derivatization potential.

Chemical Profile & Physical Properties[2][3][5][6][7][8][9][10][11]

PropertySpecification
CAS Number 136121-30-7
IUPAC Name 2-Ethynyl-2,3-dihydro-1H-inden-2-ol
Synonyms 2-Ethynyl-2-indanol; 2-Ethynyl-2-hydroxyindane
Molecular Formula C₁₁H₁₀O
Molecular Weight 158.20 g/mol
Appearance Viscous liquid or low-melting solid (tendency to supercool)
Density ~1.16 g/cm³ (Predicted)
Boiling Point ~265°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Validated Synthesis Protocol

The most robust route to 2-ethynyl-2-indanol involves the nucleophilic addition of an acetylide anion to 2-indanone . While Grignard reagents (Ethynylmagnesium bromide) can be used, the Lithium Acetylide-Ethylenediamine complex is often preferred for its higher stability and cleaner reaction profile in laboratory-scale synthesis.

Reagents:
  • Starting Material: 2-Indanone (CAS 615-13-4)[5]

  • Reagent: Lithium Acetylide-Ethylenediamine complex (90% purity)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to 0°C using an ice/water bath.

  • Reagent Dissolution: Add Lithium Acetylide-Ethylenediamine complex (1.2 equivalents) to the THF. Stir for 15 minutes to ensure a fine suspension/solution.

  • Substrate Addition: Dissolve 2-Indanone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide mixture over 30 minutes. Critical: Maintain internal temperature below 5°C to prevent polymerization or aldol side-reactions of the ketone.

  • Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The ketone spot (Rf ~0.5) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).

  • Quench: Cool the reaction back to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: This step is exothermic.

  • Workup: Extract the aqueous layer 3x with Ethyl Acetate. Combine organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).

Synthesis Logic Diagram

Synthesis cluster_conditions Reaction Conditions Indene Indene (Precursor) Indanone 2-Indanone (CAS 615-13-4) Indene->Indanone Oxidation (Formic Acid/H2O2) Intermediate Tetrahedral Alkoxide Intermediate Indanone->Intermediate Nucleophilic Addition Reagent Lithium Acetylide (THF, 0°C) Reagent->Intermediate Product 2-Ethynyl-2-indanol (CAS 136121-30-7) Intermediate->Product Acid Quench (NH4Cl)

Caption: Synthetic pathway from Indene precursor to the target 2-Ethynyl-2-indanol via nucleophilic addition.

Reactivity & Applications

2-Ethynyl-2-indanol is a versatile scaffold. The tertiary hydroxyl group and the terminal alkyne provide orthogonal handles for further functionalization.

A. Click Chemistry (CuAAC)

The terminal alkyne participates readily in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is extensively used to attach the rigid indane core to biological probes, fluorophores, or peptide backbones to study steric constraints in protein binding pockets.

B. Sonogashira Coupling

Palladium-catalyzed cross-coupling with aryl halides allows for the extension of the carbon skeleton, creating rigid "barbell" shaped molecules often found in liquid crystals or molecular wire research.

C. Meyer-Schuster Rearrangement

Under acidic conditions (and often gold catalysis), propargylic alcohols like 2-ethynyl-2-indanol can rearrange to form


-unsaturated carbonyls (enones), providing a route to functionalized indanones that are difficult to access via Friedel-Crafts acylation.
D. Ritter Reaction

The tertiary alcohol is prone to carbocation formation. In the presence of nitriles and strong acid, it can undergo a Ritter reaction to form 2-amido-2-ethynylindanes , which are precursors to novel amino-indane drugs (analogs of Rasagiline).

Derivatization Workflow

Reactivity Core 2-Ethynyl-2-indanol (Core Scaffold) Triazole 1,2,3-Triazole Derivative (Bio-probes) Core->Triazole R-N3, Cu(I) (Click Chem) ArylAlkyne Aryl-Alkyne Indane (Sonogashira Product) Core->ArylAlkyne Ar-X, Pd(0), Cu(I) (Coupling) Amide 2-Acetoamido-2-ethynylindane (Ritter Product) Core->Amide R-CN, H2SO4 (Ritter Rxn) Enone Indanyl Enone (Meyer-Schuster) Core->Enone Au(I) or Acid (Rearrangement)

Caption: Divergent synthesis pathways utilizing the alkyne and hydroxyl functionalities of 2-ethynyl-2-indanol.

Analytical Characterization

To validate the identity of synthesized 2-ethynyl-2-indanol, compare experimental data against these standard spectral markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.10–7.30 (m, 4H):  Aromatic protons of the indane ring.
      
    • 
       3.30–3.60 (d/m, 4H):  Benzylic methylene protons (C1 and C3). The symmetry of the indane ring may simplify this to a singlet or tight multiplet depending on resolution.
      
    • 
       2.55 (s, 1H):  Acetylenic proton (
      
      
      
      C-H ). Diagnostic peak.
    • 
       2.30 (br s, 1H):  Hydroxyl proton (-OH ), exchangeable with D₂O.
      
  • FT-IR (ATR):

    • ~3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

    • 3290 cm⁻¹: Sharp

      
      C-H stretch.
      
    • 2110 cm⁻¹: Weak C

      
      C stretch (typical for terminal alkynes).
      

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H226: Flammable liquid and vapor (if solvent present).

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Avoid contact with heavy metals (Ag, Cu, Hg) in basic conditions without ligands, as terminal alkynes can form explosive metal acetylides.

    • Perform synthesis in a fume hood.

  • Storage:

    • Store at 2–8°C .

    • Hygroscopic; keep tightly sealed under nitrogen to prevent moisture absorption which can make the solid sticky or difficult to handle.

References

  • Organic Syntheses. (1962). Preparation of 2-Indanone. Org. Synth. 1962, 42, 57. Retrieved from [Link]

  • ChemSrc. (2025). 2-Ethynyl-indan-2-ol CAS 136121-30-7 Data.[1][4][5][6] Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Ethynyl-2,3-dihydro-1H-inden-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the physical and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS No: 136121-30-7). This tertiary propargyl alcohol, built upon the privileged indane scaffold, represents a versatile building block in medicinal chemistry and materials science. This document consolidates available data and presents it in a structured format to facilitate its use in research and development.

Introduction: The Indenyl Framework in Modern Chemistry

The 2,3-dihydro-1H-indene (indane) core is a prominent structural motif in a multitude of biologically active molecules and functional materials. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it a valuable scaffold in drug design. The introduction of an ethynyl group at the 2-position, coupled with a hydroxyl functionality, as seen in 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, unlocks a diverse range of chemical transformations. This guide aims to be a central resource for researchers exploring the potential of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any scientific endeavor. The following section details the known and predicted properties of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol.

General Properties
PropertyValueSource
CAS Number 136121-30-7[1]
Molecular Formula C₁₁H₁₀O[1]
Molecular Weight 158.20 g/mol [1]
Appearance Not explicitly reported; likely a solid or high-boiling liquid at room temperature.Inferred
IUPAC Name 2-ethynyl-2,3-dihydro-1H-inden-2-ol[1]
Predicted and Estimated Physical Properties
PropertyEstimated ValueNotes and Justification
Melting Point 68-75 °CBased on the melting point of the parent compound, 2-indanol (68-69 °C)[2], with the expectation that the ethynyl group may slightly alter the crystal lattice energy.
Boiling Point ~250-270 °C (at 760 mmHg)Extrapolated from the boiling points of related substituted indanes and propargyl alcohols. For example, 2-ethynylanisole has a boiling point of 197 °C[3], and the larger indanol structure would increase this value.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, THF, DMSO); sparingly soluble in water; likely soluble in chlorinated solvents (e.g., dichloromethane, chloroform).As a tertiary alcohol, it can act as a hydrogen bond acceptor. The presence of the nonpolar indane ring system and the alkyne will limit water solubility but promote solubility in organic solvents. Smaller alcohols are generally miscible with water, but solubility decreases with increasing carbon chain length[1][4][5].
LogP 1.14950This value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates.[1]
Refractive Index 1.611[1]
Polar Surface Area (PSA) 20.23 Ų[1]

Synthesis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

The primary and most direct route to 2-Ethynyl-2,3-dihydro-1H-inden-2-ol is through the ethynylation of the corresponding ketone, 2-indanone. This transformation is a classic example of nucleophilic addition to a carbonyl group.

Precursor Synthesis: Preparation of 2-Indanone

2-Indanone (CAS No: 615-13-4) is the key starting material. Several methods for its synthesis have been reported, with a common approach being the oxidation of indene.[5][6]

Conceptual Workflow for 2-Indanone Synthesis:

Caption: General workflow for the synthesis of 2-indanone from indene.

Ethynylation of 2-Indanone: A Step-by-Step Protocol

The addition of an ethynyl group to the carbonyl of 2-indanone can be achieved using various acetylide reagents. Ethynylmagnesium bromide and lithium acetylide are two of the most common choices for this transformation.[7][8][9][10]

Reaction Scheme:

Experimental Protocol (using Ethynylmagnesium Bromide):

Materials:

  • 2-Indanone

  • Ethylmagnesium bromide (solution in THF)

  • Acetylene gas (purified)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser, gas inlet)

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place a solution of ethylmagnesium bromide in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Bubble purified acetylene gas through the solution for a period sufficient to ensure complete reaction (typically 1-2 hours), resulting in the formation of a solution or slurry of ethynylmagnesium bromide.

  • Ethynylation Reaction:

    • Maintain the temperature of the ethynylmagnesium bromide solution at 0 °C.

    • Dissolve 2-indanone in a minimal amount of anhydrous THF.

    • Add the 2-indanone solution dropwise to the stirred ethynylmagnesium bromide solution over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-Ethynyl-2,3-dihydro-1H-inden-2-ol by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organometallic reagents like Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere prevents their decomposition and ensures a high yield.

  • Anhydrous Solvents: Water will protonate and destroy the Grignard reagent. Therefore, all solvents and glassware must be scrupulously dried.

  • Low-Temperature Addition: The ethynylation reaction is exothermic. Adding the 2-indanone solution at a low temperature helps to control the reaction rate and prevent side reactions.

  • Aqueous Ammonium Chloride Quench: This provides a mild acidic workup to protonate the resulting alkoxide and to quench any unreacted Grignard reagent. Stronger acids could potentially lead to side reactions involving the tertiary alcohol and the alkyne.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, hydroxyl, and acetylenic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
Aromatic (4H)7.1-7.4Multiplet4HTypical range for protons on a disubstituted benzene ring.
Methylene (4H)2.8-3.2AB quartet or two multiplets4HThe two methylene groups are diastereotopic and will likely show complex splitting patterns.
Hydroxyl (1H)1.5-3.0Singlet (broad)1HThe chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
Acetylenic (1H)~2.5Singlet1HThe terminal acetylenic proton typically appears in this region.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)Justification
Aromatic (Ar-C)120-145Six signals expected for the aromatic carbons.
Quaternary (C-O)70-80The carbon bearing the hydroxyl and ethynyl groups.
Acetylenic (C≡CH)80-90The sp-hybridized carbons of the alkyne.
Methylene (CH₂)35-45Two signals expected for the two inequivalent methylene carbons.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the hydroxyl and alkyne functional groups.[12][13][14][15]

Functional GroupExpected Absorption (cm⁻¹)Intensity
O-H (alcohol)3600-3200Strong, broad
C≡C-H (terminal alkyne)~3300Strong, sharp
C≡C (alkyne)2150-2100Weak to medium
C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=C (aromatic)1600-1450Medium
C-O (alcohol)1260-1000Strong
Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.[6][16][17][18][19]

  • Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a water molecule (M-18) from the alcohol, leading to a peak at m/z = 140.

    • Loss of the ethynyl radical (M-25), resulting in a peak at m/z = 133.

    • Cleavage of the C-C bond adjacent to the oxygen, leading to fragments corresponding to the indenyl cation and other smaller fragments.

Chemical Reactivity and Synthetic Utility

The presence of both a tertiary alcohol and a terminal alkyne makes 2-Ethynyl-2,3-dihydro-1H-inden-2-ol a versatile synthetic intermediate.

Reactions of the Tertiary Propargyl Alcohol
  • Meyer-Schuster Rearrangement: Under acidic conditions, tertiary propargyl alcohols can undergo a rearrangement to form α,β-unsaturated ketones. This reaction provides a route to functionalized indenone derivatives.[8][10][20]

  • Oxidation: While the tertiary alcohol itself is resistant to oxidation without C-C bond cleavage, the alkyne moiety can be oxidized under various conditions.

Reactions of the Terminal Alkyne

The terminal alkyne is a highly versatile functional group for carbon-carbon bond formation.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the connection of the terminal alkyne to aryl or vinyl halides, providing a powerful method for constructing more complex molecular architectures.[21][22]

  • Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are valuable linkers in drug discovery and materials science.[18][23][24][25]

Illustrative Reaction Pathways:

Caption: Key reaction pathways of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol.

Potential Applications in Drug Discovery and Materials Science

The structural features of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol make it a promising scaffold for the development of novel therapeutic agents and functional materials.

  • Anticancer Agents: The indane and indenyl moieties are found in numerous compounds with demonstrated anticancer activity. Derivatives of this molecule could be explored as inhibitors of various cancer-related targets.[16][23][24][26]

  • Anti-inflammatory Agents: The indane framework is also present in several anti-inflammatory drugs. The reactivity of the ethynyl group allows for the synthesis of diverse libraries of compounds for screening against inflammatory targets.

  • Central Nervous System (CNS) Active Agents: The rigid indane scaffold is well-suited for the design of ligands for CNS receptors.

  • Functional Materials: The ability to undergo polymerization and participate in click chemistry reactions makes this molecule a potential monomer or building block for the synthesis of novel polymers and functional materials with tailored optical or electronic properties.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2-Ethynyl-2,3-dihydro-1H-inden-2-ol. Based on data for similar compounds, it should be considered as a potential irritant to the skin and eyes. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Ethynyl-2,3-dihydro-1H-inden-2-ol is a molecule of significant synthetic potential. Its combination of a rigid indane scaffold, a reactive tertiary propargyl alcohol, and a versatile terminal alkyne makes it an attractive building block for a wide range of applications, particularly in the fields of medicinal chemistry and materials science. This technical guide has summarized the available information on its properties, synthesis, and reactivity to serve as a valuable resource for researchers looking to harness the capabilities of this compound. Further experimental investigation into its physical properties and biological activities is warranted to fully explore its potential.

References

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  • Tubon-Usca, I., et al. "Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands." Dalton Transactions, vol. 51, no. 27, 2022, pp. 10487-10500.
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  • International Journal of Research in Pharmaceutical Sciences. "Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles." [Online]. Available: [No valid URL provided].
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Foundational

Spectroscopic Characterization of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol: A Technical Guide

Introduction Molecular Structure and Key Features The structure of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, with the IUPAC name 2,3-dihydro-2-ethynyl-1H-inden-2-ol, is characterized by a fused ring system consisting of a ben...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Key Features

The structure of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, with the IUPAC name 2,3-dihydro-2-ethynyl-1H-inden-2-ol, is characterized by a fused ring system consisting of a benzene ring and a five-membered ring, forming the indane core. The key functional groups that will dictate its spectroscopic behavior are the tertiary alcohol (-OH), the terminal alkyne (-C≡CH), and the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of purified 2-Ethynyl-2,3-dihydro-1H-inden-2-ol.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is useful for observing exchangeable protons like the hydroxyl proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Filter the solution if any particulate matter is present.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs will be utilized to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be relatively simple, yet highly informative.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.30 - 7.15Multiplet4HAr-H The four protons on the benzene ring will appear as a complex multiplet in the aromatic region.
~ 3.25Doublet2HCH ₂ (Indane)The two protons at the C1 position are diastereotopic and will likely appear as a doublet of doublets or a complex multiplet due to geminal and vicinal coupling. For simplicity, a doublet is predicted here.
~ 3.10Doublet2HCH ₂ (Indane)The two protons at the C3 position are also diastereotopic and will exhibit complex coupling patterns. A doublet is a simplified prediction.
~ 2.50Singlet1H-C≡CH The acetylenic proton typically appears as a sharp singlet in this region.[1]
~ 2.20Singlet (broad)1H-OH The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It is expected to be a broad singlet that may exchange with D₂O.[2]

Caption: Predicted ¹H NMR spectrum of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~ 142Quaternary Ar-C The two quaternary carbons of the benzene ring fused to the five-membered ring.
~ 127Ar-C HAromatic methine carbons.
~ 125Ar-C HAromatic methine carbons.
~ 88C ≡CHThe sp-hybridized carbon of the alkyne attached to the indane ring.[3]
~ 75C≡C HThe terminal sp-hybridized carbon of the alkyne.[3]
~ 70C -OHThe quaternary carbon bearing the hydroxyl group.
~ 45C H₂ (Indane)The two equivalent methylene carbons of the indane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Predicted IR Absorption Bands
Frequency (cm⁻¹) Intensity Vibration Functional Group
~ 3400 (broad)StrongO-H stretchTertiary Alcohol[4][5]
~ 3300 (sharp)Medium≡C-H stretchTerminal Alkyne[6][7]
~ 3100-3000MediumC-H stretchAromatic
~ 2950-2850MediumC-H stretchAliphatic (CH₂)
~ 2120 (weak)WeakC≡C stretchTerminal Alkyne[4][6]
~ 1600, 1480MediumC=C stretchAromatic Ring
~ 1150StrongC-O stretchTertiary Alcohol

G

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

Method (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

  • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of C₁₁H₁₀O is 158.19 g/mol . A peak at m/z = 158 is expected, corresponding to the molecular ion. However, for tertiary alcohols, the molecular ion peak can be weak or absent.[8][9]

  • Key Fragmentation Pathways:

    • Loss of Water (M-18): A prominent peak at m/z = 140 is anticipated due to the facile loss of a water molecule from the alcohol.[10][11]

    • Loss of the Ethynyl Group (M-25): A peak at m/z = 133 could be observed from the cleavage of the C-C bond between the indane ring and the ethynyl group.

    • Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[11]

    • Base Peak: The most stable fragment will constitute the base peak. For this molecule, the fragment resulting from the loss of water (m/z = 140) is a strong candidate for the base peak.

G M [C₁₁H₁₀O]⁺˙ m/z = 158 M_18 [C₁₁H₈]⁺˙ m/z = 140 M->M_18 - H₂O M_25 [C₉H₉O]⁺ m/z = 133 M->M_25 - C₂H

Caption: Predicted major fragmentation pathways for 2-Ethynyl-2,3-dihydro-1H-inden-2-ol in EI-MS.

Data Integration and Structural Confirmation

The definitive structural elucidation of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol relies on the synergistic interpretation of all spectroscopic data.

  • IR spectroscopy will confirm the presence of the key hydroxyl and terminal alkyne functional groups.

  • Mass spectrometry will provide the molecular weight and fragmentation patterns consistent with the proposed structure.

  • ¹H and ¹³C NMR spectroscopy will provide the carbon-hydrogen framework. The chemical shifts and coupling patterns will confirm the connectivity of the indane scaffold, and the presence of the ethynyl and hydroxyl groups at the C2 position.

  • 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation between the acetylenic proton and the quaternary carbon at C2, as well as the sp-hybridized carbon of the alkyne.

Conclusion

This technical guide has presented a detailed theoretical framework for the spectroscopic characterization of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol. By leveraging fundamental principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have established a comprehensive set of expected spectral data. This guide serves as a valuable resource for researchers in the field, providing both a predictive tool for the identification of this compound and a methodological blueprint for its experimental characterization. The successful synthesis and spectroscopic analysis of this molecule will undoubtedly contribute to the advancement of organic synthesis and drug discovery.

References

  • Infrared Spectroscopy (IR). (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 8: Alkenes and Alkynes. Retrieved from [Link]

  • Chemsrc. (2025, September 19). 2-Ethynyl-indan-2-ol | CAS#:136121-30-7. Retrieved from [Link]

  • ACS Publications. (1970). Carbon-13 nuclear magnetic resonance spectroscopy. Spectra of the linear alkynes. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Oxford. (2025, May 31). NMR spectra of alkynes and small rings. Retrieved from [Link]

  • PMC. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Ethyl-2,3-dihydro-1H-indene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer.
  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • MDPI. (2022, April 28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Retrieved from [Link]

  • PMC. (2022, November 2). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]

  • MDPI. (2023, February 15). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). 7-[1H-Indol-2-yl]-2,3-dihydro-isoindol-1-ones as dual Aurora-A/VEGF-R2 kinase inhibitors: Design, synthesis, and biological activity. Retrieved from [Link]

  • PubMed. (2011, May 1). 2-{(E)-N-[2-(1H-Inden-3-yl)eth-yl]imino-meth-yl}-1H-imidazole. Retrieved from [Link]

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Exploratory

A Theoretical and Computational Scrutiny of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol: A Prospective Guide for Drug Discovery

Abstract 2-Ethynyl-2,3-dihydro-1H-inden-2-ol is a unique molecular scaffold featuring a rigid indane framework, a tertiary alcohol, and a reactive ethynyl group. This combination of functionalities suggests a rich potent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethynyl-2,3-dihydro-1H-inden-2-ol is a unique molecular scaffold featuring a rigid indane framework, a tertiary alcohol, and a reactive ethynyl group. This combination of functionalities suggests a rich potential for applications in medicinal chemistry and materials science. However, a comprehensive theoretical understanding of its structural and electronic properties is currently lacking in the public domain. This technical guide provides a prospective framework for the theoretical investigation of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, leveraging established computational methodologies to predict its behavior and guide future experimental work. By drawing parallels from studies on analogous indane derivatives and ethynyl carbinols, we outline a systematic approach to elucidate its conformational landscape, electronic structure, spectroscopic signatures, and reactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Introduction: The Rationale for a Theoretical Deep Dive

The 2,3-dihydro-1H-indene (indane) core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a 2-ethynyl and 2-hydroxyl group creates a chiral center and introduces a rigid, linear acetylene moiety capable of participating in a diverse range of chemical transformations and intermolecular interactions. The potential for this molecule to act as a covalent binder, a building block in click chemistry, or a pharmacophore with specific hydrogen bonding capabilities underscores the need for a detailed understanding of its intrinsic properties.

This guide will, therefore, outline a comprehensive theoretical workflow to characterize 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, establishing a theoretical baseline for future research and development endeavors.

Computational Methodology: A Self-Validating System

The reliability of any theoretical study hinges on the judicious choice of computational methods. For a molecule of this nature, a multi-faceted approach is warranted, starting from the fundamental electronic structure and extending to its interaction with biological macromolecules.

Geometry Optimization and Conformational Analysis

The indane scaffold is not perfectly planar, and the five-membered ring can adopt various puckered conformations. The orientation of the ethynyl and hydroxyl groups will also significantly influence the overall molecular shape and energy.

Protocol:

  • Initial Structure Generation: A 3D model of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol will be constructed using standard molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search will be performed to identify low-energy conformers. This is crucial as the relative orientation of the functional groups will dictate its reactivity and binding potential.

  • Geometry Optimization: Each identified conformer will be subjected to full geometry optimization using Density Functional Theory (DFT). A common and well-validated functional for organic molecules is B3LYP, paired with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy.[1][3] The choice of the B3LYP functional is justified by its proven track record in accurately predicting the geometries of a wide range of organic compounds, including cyclic and strained systems. The inclusion of polarization (d,p) and diffuse (++) functions in the basis set is essential for correctly describing the electronic distribution around the electronegative oxygen atom and the polarizable ethynyl group.

  • Frequency Analysis: A vibrational frequency calculation will be performed on each optimized structure at the same level of theory. The absence of imaginary frequencies will confirm that the optimized geometry corresponds to a true energy minimum.

Diagram: Computational Workflow for Structural Analysis

G cluster_0 Structure & Conformation A 3D Model Generation B Conformational Search A->B C DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Analysis C->D

Caption: Workflow for determining the stable conformers of the molecule.

Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of the molecule is paramount to predicting its reactivity and intermolecular interactions.

Protocol:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[1][4] A smaller gap suggests higher reactivity. The spatial distribution of these orbitals will reveal the likely sites for nucleophilic and electrophilic attack.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the charge distribution on the molecular surface. Regions of negative potential (red) indicate nucleophilic sites (e.g., the oxygen atom and the π-system of the ethynyl group), while regions of positive potential (blue) indicate electrophilic sites (e.g., the hydroxyl proton and the acetylenic proton).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to gain insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.[5] This can reveal stabilizing interactions that influence the conformational preferences.

Table: Key Theoretical Parameters and Their Significance

ParameterComputational MethodSignificance
Relative EnergyDFTDetermines the most stable conformer(s).
HOMO-LUMO GapDFTIndicator of chemical reactivity and stability.[1][4]
MEP SurfaceDFTVisualizes electrophilic and nucleophilic sites.
NBO ChargesNBO AnalysisQuantifies the charge distribution on each atom.
Dipole MomentDFTIndicates the overall polarity of the molecule.

Spectroscopic Properties: Bridging Theory and Experiment

A key validation of any theoretical model is its ability to reproduce experimental data. Predicting spectroscopic properties allows for direct comparison with laboratory measurements.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation.

Protocol:

  • ¹H and ¹³C Chemical Shift Calculation: The GIAO (Gauge-Including Atomic Orbital) method, typically at the B3LYP/6-311++G(d,p) level of theory, will be used to calculate the isotropic shielding constants. These are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

  • Solvent Effects: Since NMR spectra are typically recorded in solution, the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurate predictions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule and is excellent for identifying functional groups.

Protocol:

  • Vibrational Frequency Calculation: The harmonic vibrational frequencies will be obtained from the frequency analysis performed after geometry optimization.

  • Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.96 for B3LYP/6-31G(d,p)) will be applied to the calculated frequencies for better agreement with experimental data. Key vibrational modes to analyze include the O-H stretch, the C≡C stretch, and the C-H stretch of the ethynyl group.

Diagram: Theory-Experiment Validation Cycle

G cluster_1 Theoretical Prediction cluster_2 Experimental Measurement cluster_3 Model Refinement Theo DFT Calculation of NMR & IR Spectra Exp Laboratory Spectroscopy Theo->Exp Comparison Refine Validation and Method Adjustment Exp->Refine Feedback Refine->Theo Improved Model

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Introduction 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, a synthetic organic compound with the molecular formula C₁₁H₁₀O, presents a unique structural motif combining a rigid indane framework with a reactive ethynyl group and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethynyl-2,3-dihydro-1H-inden-2-ol, a synthetic organic compound with the molecular formula C₁₁H₁₀O, presents a unique structural motif combining a rigid indane framework with a reactive ethynyl group and a polar hydroxyl functionality.[1] Its potential applications in medicinal chemistry and materials science necessitate a thorough understanding of its physicochemical properties, among which solubility is paramount. A compound's solubility profile dictates its bioavailability, formulation feasibility, and reaction conditions in various synthetic and analytical procedures.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol across a range of relevant solvents. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and offer insights into data interpretation and presentation.

The structure of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, with a calculated LogP of approximately 1.15, suggests a predominantly non-polar character, which will significantly influence its solubility behavior.[1] This guide will equip the reader with the necessary tools to experimentally verify and quantify this behavior.

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution.[4] The process of dissolution is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, the key intermolecular interactions at play are:

  • Van der Waals forces: Arising from the non-polar indane ring system.

  • Dipole-dipole interactions: Associated with the polar hydroxyl group.

  • Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

The interplay of these forces with the intermolecular forces of the solvent will determine the extent of solubility.

In the context of drug discovery and development, two key types of solubility are of interest:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the solid, undissolved solute.[2][5][6] It is a critical parameter for understanding the developability of a drug candidate.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[3][7][8][9] While not a true equilibrium value, it is a high-throughput method used for early-stage screening of compound libraries.

This guide will provide protocols for determining both forms of solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility profile of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol involves a carefully selected panel of solvents and robust, validated analytical methods.

Solvent Selection

The choice of solvents should span a range of polarities to provide a comprehensive understanding of the compound's solubility characteristics. The following solvents are recommended for initial screening:

Solvent ClassRecommended SolventsRationale
Non-polar n-Hexane, TolueneTo assess solubility based on van der Waals interactions with the indane ring.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, AcetonitrileTo evaluate the contribution of dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolTo determine the impact of hydrogen bonding with the hydroxyl group.
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4To simulate physiological conditions and assess aqueous solubility, which is critical for bioavailability.[8][9]
Biorelevant Media Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)To predict solubility in the gastrointestinal tract, providing insights into potential oral absorption.[5]
Methodology: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[10] It involves equilibrating an excess of the solid compound with the solvent of interest.

Experimental Protocol:

  • Preparation: Accurately weigh an excess amount of solid 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (e.g., 5-10 mg) into a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5][7]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram of Thermodynamic Solubility Workflow:

Thermodynamic_Solubility_Workflow A Weigh excess solid compound B Add known volume of solvent A->B C Equilibrate (24-72h) with agitation B->C D Settle and collect supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Analyze by HPLC-UV or LC-MS F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology: Kinetic Solubility Determination (Turbidimetric Method)

The turbidimetric method is a high-throughput approach to estimate kinetic solubility by measuring the precipitation of a compound from a supersaturated solution.[8]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Transfer a small volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer (e.g., PBS pH 7.4), resulting in a final DMSO concentration of typically 1-2%.[8]

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[8]

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[8]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity (precipitation) is observed compared to a blank (buffer with DMSO only).

Diagram of Kinetic Solubility Workflow:

Kinetic_Solubility_Workflow A Prepare concentrated DMSO stock B Serial dilution in DMSO A->B C Add to aqueous buffer in 96-well plate B->C D Incubate (1-2h) C->D E Measure turbidity (e.g., 620 nm) D->E F Determine concentration at precipitation onset E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The solubility data for 2-Ethynyl-2,3-dihydro-1H-inden-2-ol should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table of Expected Solubility Profile:

SolventSolvent Polarity Index (approx.)Expected Solubility (Qualitative)Quantitative Solubility (µg/mL or mM)
n-Hexane0.1Low to ModerateTo be determined experimentally
Toluene2.4Moderate to HighTo be determined experimentally
Dichloromethane3.1HighTo be determined experimentally
Ethyl Acetate4.4HighTo be determined experimentally
Acetonitrile5.8ModerateTo be determined experimentally
Isopropanol3.9Moderate to HighTo be determined experimentally
Ethanol4.3Moderate to HighTo be determined experimentally
Methanol5.1ModerateTo be determined experimentally
PBS (pH 7.4)HighLowTo be determined experimentally
SGFHighLowTo be determined experimentally
SIFHighLowTo be determined experimentally

Interpretation of Results:

  • High solubility in non-polar and polar aprotic solvents: This would be consistent with the predominantly non-polar nature of the indane ring system.

  • Moderate solubility in polar protic solvents: The presence of the hydroxyl group should allow for some interaction with these solvents through hydrogen bonding.

  • Low aqueous solubility: The large non-polar surface area of the molecule is expected to limit its solubility in water-based media. This has significant implications for its potential as an orally administered drug, as low aqueous solubility can lead to poor absorption and bioavailability.[2]

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility profile of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol. By employing the detailed protocols for both thermodynamic and kinetic solubility determination, researchers can generate the critical data needed to advance the development of this compound for its intended applications. A thorough understanding of its solubility in a diverse range of solvents is a fundamental prerequisite for successful formulation, synthesis, and in vitro and in vivo testing. The experimental data generated will provide invaluable insights into the physicochemical nature of this molecule and guide future research endeavors.

References

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

  • Aqueous Kinetic Solubility - ADME@NCATS - NIH. (n.d.). Retrieved from [Link]

  • In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]

  • Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

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  • 2-Ethynyl-indan-2-ol | CAS#:136121-30-7 | Chemsrc. (2025, September 19). Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Ethynyl-2,3-dihydro-1H-inden-2-ol: A Versatile Scaffold for Medicinal Chemistry

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds that can be readily diversified to explore new chemical space is o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds that can be readily diversified to explore new chemical space is of paramount importance.[1][2] 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, a unique molecule combining the privileged indane core with a synthetically versatile terminal alkyne, represents a promising yet underexplored starting point for the generation of new therapeutic agents. While direct biological applications of this specific compound are not yet extensively documented in peer-reviewed literature, its constituent chemical motifs are prevalent in a wide array of bioactive molecules.[3][4][5]

The indane framework is a well-established scaffold in medicinal chemistry, forming the core of molecules with demonstrated anti-inflammatory, anticancer, and neuroprotective properties.[3][4][6] The incorporation of a tertiary alcohol and an ethynyl group at the C2 position provides two distinct and reactive handles for chemical modification. This allows for a systematic and efficient exploration of structure-activity relationships (SAR) through the generation of diverse molecular libraries.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol. We will provide a scientific rationale for its use, propose potential therapeutic avenues based on the activities of structurally related compounds, and offer detailed protocols for its derivatization into novel chemical entities poised for biological screening.

Scientific Rationale: A Privileged Core with Orthogonal Functionality

The promise of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol as a building block in medicinal chemistry stems from the synergistic combination of its three key structural features:

  • The 2,3-Dihydro-1H-indene (Indane) Core: This rigid, bicyclic hydrocarbon scaffold is a "privileged structure" in drug discovery. Its conformational constraint can lead to higher binding affinities and improved selectivity for biological targets. Derivatives of the indane core have shown significant activity in various therapeutic areas. For instance, novel 2,3-dihydro-1H-inden-1-ones have been developed as dual phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[3] Other indane derivatives have demonstrated potent anti-inflammatory and anticancer activities.[4][6]

  • The Terminal Ethynyl Group: The alkyne functionality is a cornerstone of modern medicinal chemistry, primarily due to its utility in a variety of robust and high-yielding coupling reactions. It is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, which allows for the straightforward introduction of a 1,2,3-triazole linker to connect diverse molecular fragments.[1] Triazoles are themselves important pharmacophores, known to be metabolically stable and capable of engaging in hydrogen bonding and dipole interactions with protein targets.[1]

  • The Tertiary Hydroxyl Group: The presence of a tertiary alcohol at a stereocenter introduces polarity and the potential for hydrogen bonding interactions with target proteins. This group can be a crucial pharmacophoric feature or a site for further derivatization to modulate physicochemical properties such as solubility and metabolic stability.

Proposed Therapeutic Applications: A Roadmap for Discovery

Based on the established bioactivities of structurally related indane and indenone derivatives, we hypothesize that libraries derived from 2-Ethynyl-2,3-dihydro-1H-inden-2-ol could yield novel candidates in the following therapeutic areas:

Therapeutic AreaRationale and Supporting EvidencePotential Molecular TargetsReference(s)
Neurodegenerative Diseases Indenone derivatives have shown dual inhibitory activity against PDE4 and AChE, both of which are validated targets in Alzheimer's disease.[3] The indane scaffold provides a suitable framework to position functional groups for interaction with these enzymes.PDE4, AChE, BACE1[3]
Oncology Novel indane scaffolds have been designed with potent cytotoxic activity against various cancer cell lines, including those of breast and lung cancer.[4] These molecules can induce cell cycle arrest, highlighting the potential of the indane core in developing new anticancer agents.Tubulin, Kinases (e.g., VEGFR, Aurora-A), Estrogen Receptor (ER)[4][7]
Inflammatory Disorders Diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol have demonstrated significant in vivo and in vitro anti-inflammatory activity, suggesting the indane core may serve as a template for a new class of anti-inflammatory agents.[6]Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines[6]

Experimental Protocols: Synthetic Diversification Strategies

The following protocols provide detailed, step-by-step methodologies for the chemical modification of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol to generate a library of diverse derivatives for biological screening.

Protocol 1: Derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the synthesis of 1,2,3-triazole derivatives of the parent compound, a cornerstone of "click chemistry."

Objective: To couple a variety of organic azides to the terminal alkyne of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol.

Materials:

  • 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

  • Organic azide of choice (e.g., benzyl azide, phenethyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (1.0 eq) and the selected organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The t-butanol/water solvent system is ideal for this reaction as it dissolves both the organic starting materials and the inorganic copper catalyst and reducing agent.

  • Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable Cu(II) salt.

  • The EDTA wash is a critical step to chelate and remove the copper catalyst, which can interfere with subsequent biological assays.

G start 2-Ethynyl-2,3-dihydro-1H-inden-2-ol reagents CuSO4, Na Ascorbate t-BuOH/H2O start->reagents azide Organic Azide (R-N3) azide->reagents product 1,4-Disubstituted 1,2,3-Triazole Derivative reagents->product caption CuAAC 'Click' Reaction Workflow

Caption: CuAAC 'Click' Reaction Workflow

Protocol 2: O-Alkylation of the Tertiary Hydroxyl Group

This protocol describes the conversion of the tertiary alcohol to an ether, which can significantly alter the compound's polarity, lipophilicity, and metabolic stability.

Objective: To introduce various alkyl groups at the tertiary hydroxyl position.

Materials:

  • 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired ether.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the tertiary alcohol to form the corresponding alkoxide.

  • Anhydrous conditions and an inert atmosphere are crucial as sodium hydride reacts violently with water and the resulting alkoxide is sensitive to moisture.

  • The reaction is performed at low temperatures initially to control the exothermic deprotonation step and to minimize potential side reactions.

G cluster_0 Hypothetical Mechanism of Action cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Drug Indane Derivative PDE4 PDE4 Enzyme Drug->PDE4 Inhibition AChE AChE Enzyme Drug->AChE Inhibition AMP AMP PDE4->AMP Hydrolysis Choline Choline + Acetate AChE->Choline Hydrolysis ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binding cAMP cAMP CREB pCREB cAMP->CREB Activation Gene Gene Expression (Memory & Cognition) CREB->Gene caption Potential Dual Inhibition Pathway

Caption: Potential Dual Inhibition Pathway

Conclusion and Future Directions

2-Ethynyl-2,3-dihydro-1H-inden-2-ol is a molecule of significant synthetic potential that remains largely untapped by the medicinal chemistry community. Its rigid indane core, combined with two chemically orthogonal functional groups, provides an ideal platform for the rapid generation of diverse and novel small molecules. The protocols outlined in these notes offer a clear path for researchers to begin exploring the chemical space around this scaffold.

Future work should focus on the synthesis of a focused library of derivatives using the described methods, followed by broad biological screening against targets in oncology, neurodegeneration, and inflammation. The resulting SAR data will be invaluable in guiding the optimization of initial hits into potent and selective lead compounds, ultimately validating 2-Ethynyl-2,3-dihydro-1H-inden-2-ol as a valuable new building block in the pursuit of novel therapeutics.

References

  • Sheridan, H., Walsh, J. J., Cogan, C., Jordan, M., McCabe, T., Passante, E., & Frankish, N. H. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 19(20), 5927–5930. Available from: [Link]

  • Raston, C. L., & Scott, J. L. (2000). Orthorhombic polymorph of (2E)-2-(2,3-dihydro-1H-inden-1-ylidene). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2756. Available from: [Link]

  • Vonvoigtlander, P. F., & Szmuszkovicz, J. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Drug design and delivery, 6(3), 177–182. Available from: [Link]

  • De, S. K. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules (Basel, Switzerland), 17(8), 9635–9642. Available from: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Chen, Y., Liu, Y., Li, J., ... & Peng, Y. (2022). Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 238, 114503. Available from: [Link]

  • Al-Harthy, T., Al-Abri, Z., Al-Said, S. A., Khan, S. A., & Gpadc, D. (2023). Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. Bioorganic chemistry, 138, 106659. Available from: [Link]

  • Shaheen, S., Vali, S., Ganesan, R., Al-Ghamdi, K. M., Al-Ghamdi, A. A., & Choudhary, M. I. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of molecular structure, 1250, 131777. Available from: [Link]

  • Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 485–514. Available from: [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic letters, 16(11), 3114–3117. Available from: [Link]

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-Containing Hybrids as Leads in Medicinal Chemistry: A Recent Update. BioMed research international, 2019, 4832104. Available from: [Link]

  • Rivera, G., Muñoz-Hernández, L., Garcia-Jimenez, S., Garcia-Cervera, E., & Castillo, R. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1888. Available from: [Link]

  • Utekar, V. S. (2026). A Comprehensive Review on Phytochemistry, Pharmacology, and Traditional Uses of Phyllanthus amarus Schumach. & Thonn. International Journal of Pharmaceutical Sciences, 4(2), 3293-3303. Available from: [Link]

  • Kaur, H., Chaudhary, S., & Kumar, A. (2025). Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. ResearchGate. Available from: [Link]

  • Schneider, G. (2018). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. Angewandte Chemie (International ed. in English), 57(23), 6734–6736. Available from: [Link]

  • Klutchko, S. R., Hamby, J. M., Reuman, M., Blankley, C. J., & Dahring, T. K. (2021). 7-[1H-Indol-2-yl]-2,3-dihydro-isoindol-1-ones as dual Aurora-A/VEGF-R2 kinase inhibitors: Design, synthesis, and biological activity. Bioorganic & medicinal chemistry, 33, 116016. Available from: [Link]

  • Wang, X., Zhang, L., & Li, Z. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 12(4), 143. Available from: [Link]

  • Kumar, A., & Kumar, R. (2020). synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update. ResearchGate. Available from: [Link]

  • Mamedov, V. A., & Kalinina, A. T. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103390. Available from: [Link]

  • Zhao, Y., Wang, Y., Zhang, Y., Li, J., & Li, Y. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. European journal of medicinal chemistry, 278, 116640. Available from: [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Future journal of pharmaceutical sciences, 5, 5. Available from: [Link]

  • Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2016). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 52-64. Available from: [Link]

  • Nikolova, S., & Shivachev, B. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587. Available from: [Link]

Sources

Application

Advanced Protocols for the Synthesis and Transformation of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Abstract 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (2-ethynyl-2-indanol) represents a privileged "chimeric" scaffold in drug discovery, combining the rigidity of the indane core—found in therapeutics like Rasagiline—with the v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethynyl-2,3-dihydro-1H-inden-2-ol (2-ethynyl-2-indanol) represents a privileged "chimeric" scaffold in drug discovery, combining the rigidity of the indane core—found in therapeutics like Rasagiline—with the versatile reactivity of a tertiary propargylic alcohol. This structural motif serves as a critical divergence point for accessing complex fused ring systems (indenofurans) and


-unsaturated carbonyls via metal-catalyzed rearrangements.

This application note provides a validated workflow for the synthesis of 2-ethynyl-2-indanol and details its downstream applications in Gold(I)-catalyzed Meyer-Schuster rearrangements and cycloisomerizations.

Chemical Profile & Safety Architecture

Molecule Characterization
  • IUPAC Name: 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

  • CAS Registry: 170161-03-2[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 158.20 g/mol

  • Key Functional Groups:

    • Tertiary Alcohol (C2): Sterically hindered, prone to ionization under acidic conditions.

    • Terminal Alkyne: Handle for "Click" chemistry, Sonogashira coupling, and

      
      -acid activation.
      
    • Indane Core: Lipophilic, rigid bicyclic system.

Risk Assessment & Handling

Hazard Class: Irritant (Skin/Eye), Flammable Solid. Critical Precaution: The synthesis involves ethynylmagnesium bromide or lithium acetylide . These reagents are moisture-sensitive and pyrophoric.

  • Engineering Controls: All reactions must be performed in a functioning fume hood under an inert atmosphere (Argon/Nitrogen).

  • Quenching Protocol: Acetylide reactions are highly exothermic. Quench slowly with saturated ammonium chloride (

    
    ) at -78°C or 0°C to prevent thermal runaway.
    

Protocol A: Synthesis of 2-Ethynyl-2-indanol

Objective: Efficient construction of the quaternary center at C2 via Grignard addition.

Reaction Scheme

The synthesis utilizes a nucleophilic addition of an acetylide anion to 2-indanone. 2-Indanone is susceptible to enolization; therefore, low temperatures and organomagnesium (Grignard) reagents are preferred over highly basic organolithiums to minimize side reactions.

Materials
  • Substrate: 2-Indanone (Recrystallized, >98% purity).

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon for 15 minutes.

  • Solvation: Dissolve 2-Indanone (1.32 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer Ethynylmagnesium bromide (24 mL, 12.0 mmol, 1.2 equiv) to the addition funnel via cannula. Add dropwise to the indanone solution over 30 minutes.

    • Note: Maintain internal temperature below 5°C. The solution may turn dark brown/amber.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). Product (

      
      ) is more polar than starting material (
      
      
      
      ).
  • Quench: Cool back to 0°C. Cautiously add saturated

    
     (10 mL) dropwise. Vigorous bubbling will occur.
    
  • Workup: Dilute with diethyl ether (50 mL). Separate phases. Extract the aqueous layer with ether (2 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes) yields the product as an off-white solid.

Expected Yield: 85-92%.

Protocol B: Gold(I)-Catalyzed Meyer-Schuster Rearrangement

Objective: Transformation of the tertiary propargylic alcohol into the


-unsaturated aldehyde (enal).
Mechanistic Insight

In the presence of a


-acid catalyst (Gold), the alkyne is activated, triggering a 1,3-hydroxyl shift. Unlike the Rupe rearrangement (acid-catalyzed) which often yields mixtures of enynes and ketones, Gold catalysis favors the Meyer-Schuster product (enal) with high selectivity.
Experimental Workflow
  • Catalyst System:

    
     (2 mol%) / 
    
    
    
    (2 mol%).
  • Solvent: Toluene (0.1 M concentration).

  • Conditions: Room Temperature, 2-4 hours.

Protocol:

  • In a vial, mix

    
     (10 mg) and 
    
    
    
    (7 mg) in Toluene (1 mL) for 10 minutes to generate the active cationic Gold(I) species (
    
    
    ). A white precipitate (AgCl) will form.
  • Add the supernatant of the catalyst mixture to a solution of 2-ethynyl-2-indanol (158 mg, 1 mmol) in Toluene (4 mL).

  • Stir at room temperature.

  • Observation: The reaction typically completes within 2 hours.

  • Filtration: Filter through a short pad of silica to remove gold residues.

  • Result: The product is (2H-inden-2-ylidene)acetaldehyde.

Divergent Reactivity Visualization

The following diagram illustrates the "Hub" nature of 2-ethynyl-2-indanol, showing how catalyst selection dictates the reaction pathway.

ReactionPathways Indanone 2-Indanone Product 2-Ethynyl-2-indanol (The Hub) Indanone->Product EthynylMgBr THF, 0°C Enal Indenylidene Acetaldehyde (Meyer-Schuster) Product->Enal Au(I) / AgSbF6 (1,3-shift) Indenofuran Indeno[2,1-b]furan (Cyclization) Product->Indenofuran Au(III) or Pt(II) (Cycloisomerization) Coupling Sonogashira Adduct Product->Coupling Pd(PPh3)4 / CuI Ar-X

Caption: Divergent synthesis pathways from the 2-ethynyl-2-indanol scaffold controlled by catalytic environment.

Analytical Validation Data

To validate the synthesis of 2-ethynyl-2-indanol, compare experimental data against these standard values.

Analytical MethodDiagnostic SignalInterpretation
1H NMR (CDCl3)

2.55 (s, 1H)
Terminal Alkyne proton (

). Distinctive singlet.
1H NMR (CDCl3)

3.30 - 3.50 (m, 4H)
Benzylic protons of the indane ring (

).
1H NMR (CDCl3)

2.30 (br s, 1H)
Hydroxyl proton (-OH). Disappears with

shake.
13C NMR

~85.0, 73.0
Alkyne carbons (

).
13C NMR

~75.0
Quaternary carbinol carbon (C-OH).
IR Spectroscopy 3300-3400

Broad O-H stretch.
IR Spectroscopy 3290

Sharp

stretch.
IR Spectroscopy 2110

Weak

stretch (characteristic of terminal alkynes).

References

  • Engel, D. A., & Dudley, G. B. (2009).[2] The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.[2][3][4][5][6][7][8] Organic & Biomolecular Chemistry.[2][3][9] Link

  • Cadierno, V., et al. (2006). Ruthenium-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols.[6] Journal of the American Chemical Society.

  • Organic Syntheses. (1962). 2-Indanone Synthesis Protocols.[9][10][11] Organic Syntheses, Coll.[12] Vol. 4, p.536. Link

  • Sigma-Aldrich. (2025).[13][14] Safety Data Sheet: 2-Ethynyl-2,3-dihydro-1H-inden-2-ol.Link

  • Trost, B. M., et al. (2019). Gold-Catalyzed Cycloisomerization of Propargylic Alcohols. Chemical Reviews.

Sources

Method

Application Note: Biocatalytic Kinetic Resolution of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Executive Summary This guide details the protocol for the enzymatic kinetic resolution (EKR) of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS: 136121-30-7). Unlike secondary alcohols, this substrate presents a tertiary hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the enzymatic kinetic resolution (EKR) of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS: 136121-30-7). Unlike secondary alcohols, this substrate presents a tertiary hydroxyl group at a sterically demanding chiral center (C2 of the indane ring), flanked by a rigid bicyclic system and an ethynyl moiety.

Standard lipases (e.g., Candida antarctica Lipase B, CALB) often fail to resolve tertiary alcohols due to steric hindrance in the oxyanion hole. This protocol utilizes Lipase A from Candida antarctica (CALA) and Lipase from Burkholderia cepacia (BCL) , which possess active sites capable of accommodating bulky tertiary substrates. The method employs irreversible transesterification with vinyl acetate to yield the enantiopure tertiary alcohol and its corresponding acetate.

Scientific Background & Mechanism[1][2]

The Challenge of Tertiary Alcohols

Enzymatic resolution of secondary alcohols is routine, but tertiary alcohols remain a frontier in biocatalysis. The reaction mechanism involves the formation of a tetrahedral intermediate. For tertiary alcohols, the three carbon substituents at the carbinol center create significant steric clash with the enzyme's catalytic triad (Ser-His-Asp) and the oxyanion hole.

Substrate Specificity: 2-Ethynyl-2-indanol

The target molecule contains two key features:

  • Indane Scaffold: A rigid bicyclic structure that restricts conformational flexibility, requiring an enzyme with a large hydrophobic pocket.

  • Ethynyl Group: Acts as a "small" substituent relative to the indane ring, but the tertiary nature makes nucleophilic attack by the catalytic serine difficult.

Mechanism of Action: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism:

  • Acylation: The enzyme reacts with the acyl donor (vinyl acetate) to form an acyl-enzyme intermediate, releasing acetaldehyde (tautomerized from vinyl alcohol).

  • Deacylation: The specific enantiomer of the tertiary alcohol attacks the acyl-enzyme. This step is the rate-determining and enantioselective step for tertiary alcohols.

Experimental Protocol

Materials & Reagents[1][3]
  • Substrate: 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (>98% purity).

  • Biocatalysts (Screening Kit):

    • Immobilized CALA (Candida antarctica Lipase A).

    • Immobilized BCL (Burkholderia cepacia Lipase).

    • Immobilized CRL (Candida rugosa Lipase).

  • Acyl Donor: Vinyl Acetate (stabilized).

  • Solvents: MTBE (Methyl tert-butyl ether), Toluene, n-Hexane (Anhydrous).

  • Molecular Sieves: 4Å (activated) to scavenge trace water.

Workflow Diagram

The following diagram illustrates the decision matrix for optimizing the resolution process.

G Start Substrate: 2-Ethynyl-2-indanol (Racemic) Screen Enzyme Screening (CALA, BCL, CRL) Start->Screen Solvent Solvent Engineering (LogP Optimization) Screen->Solvent Reaction Transesterification (60°C, Vinyl Acetate) Solvent->Reaction Analysis Chiral HPLC Analysis (Conversion & ee) Reaction->Analysis Decision E-value > 20? Analysis->Decision ScaleUp Scale-Up (1g -> 10g) Isolate (R)-Acetate & (S)-Alcohol Decision->ScaleUp Yes Optimize Optimize T / Acyl Donor Decision->Optimize No Optimize->Reaction Re-run

Figure 1: Workflow for the development of enzymatic kinetic resolution for tertiary alcohols.

Step-by-Step Procedure (Analytical Scale)

Step 1: Enzyme Preparation

  • Dry the immobilized enzymes (CALA, BCL) in a desiccator over P₂O₅ for 24 hours. Water activity (

    
    ) control is critical; excess water promotes hydrolysis over transesterification.
    

Step 2: Reaction Setup

  • In a 4 mL glass vial, dissolve 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (15.8 mg, 0.1 mmol) in MTBE (1.0 mL).

  • Add Vinyl Acetate (46 µL, 0.5 mmol, 5 equiv).

  • Add 10 mg of activated 4Å molecular sieves.

  • Initiate reaction by adding 20 mg of immobilized enzyme (CALA or BCL).

  • Incubate in an orbital shaker at 60°C and 200 rpm. Note: Higher temperature is required for tertiary alcohols to overcome the activation energy barrier.

Step 3: Monitoring

  • Sample 50 µL aliquots at t = 4h, 24h, and 48h.

  • Filter enzyme using a 0.22 µm PTFE syringe filter.

  • Dilute with n-Hexane/IPA (90:10) for HPLC analysis.

Analytical Method (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Isopropanol (95:5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Indane absorption).

  • Expected Elution:

    • (S)-Alcohol (Unreacted)

    • (R)-Acetate (Product)[1][2]

    • Note: Elution order must be verified with authentic standards.

Data Analysis & Optimization

Calculation of Enantioselectivity (E-value)

The E-value represents the ratio of specificity constants. For a reliable resolution, target E > 20 .



Where:

  • 
     = Conversion (
    
    
    
    )
  • 
     = Enantiomeric excess of substrate
    
  • 
     = Enantiomeric excess of product
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Conversion (<1%) Steric hindrance too high.Switch to CALA (Lipase A); Increase Temp to 70°C; Use Isopropenyl Acetate as donor.
Low E-value (<10) Non-specific binding.Change solvent to Toluene or DIPE (Diisopropyl ether). Lower temperature to 40°C (trade-off with rate).
Enzyme Aggregation Solvent polarity issue.Ensure molecular sieves are present; Avoid hydrophilic solvents like THF.

Mechanistic Pathway[1]

The diagram below details the stereoselective acylation within the enzyme active site.

Mechanism Enzyme Free Enzyme (Ser-OH) AcylEnz Acyl-Enzyme Intermediate Enzyme->AcylEnz Acylation (- Acetaldehyde) AcylDonor Vinyl Acetate AcylDonor->Enzyme Complex Tetrahedral Intermediate AcylEnz->Complex Nucleophilic Attack (Stereoselective) Substrate (R/S)-2-Ethynyl-2-indanol Substrate->Complex Product (R)-Acetate + (S)-Alcohol Complex->Product Deacylation Product->Enzyme Regeneration

Figure 2: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed acetylation of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol.

References

  • Krishna, S. H., et al. (2002). "Enantioselective transesterification of a tertiary alcohol by lipase A from Candida antarctica." Tetrahedron: Asymmetry, 13(24), 2693-2696. Link

  • Kourist, R., & Bornscheuer, U. T. (2011). "Biocatalytic synthesis of optically active tertiary alcohols." Applied Microbiology and Biotechnology, 91, 505–517. Link

  • Chen, S. T., & Fang, J. M. (1997).[3] "Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products."[3][4] Journal of Organic Chemistry, 62(13), 4349-4357.[3] Link

  • Padhi, S. K., et al. (2016). "Lipase catalyzed kinetic resolution of bulky tertiary alcohols: A structural insight." Journal of Molecular Catalysis B: Enzymatic, 133, S24-S33. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Welcome to the technical support resource for the purification of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to common challenges encountered during the purification of this valuable tertiary propargyl alcohol intermediate. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each issue is analyzed for its potential causes, followed by a set of recommended solutions grounded in established chemical principles.

Problem 1: After aqueous workup and solvent removal, my product is a persistent oil or waxy solid, but I expect a crystalline solid.

  • Potential Causes:

    • Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO) or even common solvents like ethyl acetate can prevent crystallization.

    • Water Contamination: Incomplete drying of the organic layer can leave residual water, which can inhibit crystal lattice formation.

    • Presence of Impurities: Unreacted starting material (2,3-dihydro-1H-inden-1-one) or reaction byproducts can act as impurities that disrupt crystallization, leading to an oily or eutectic mixture.

    • Product Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be more difficult to crystallize or have a lower melting point.

  • Recommended Solutions:

    • High-Vacuum Drying: Place the crude product under a high vacuum (1-10 mmHg) for several hours. Gentle heating (30-40°C) can aid in the removal of stubborn solvents, but caution is advised as tertiary propargylic alcohols can be thermally sensitive.[1]

    • Azeotropic Removal of Water: Dissolve the oily product in a solvent like toluene and evaporate the solvent under reduced pressure. Toluene forms an azeotrope with water, effectively removing it. Repeat this process 2-3 times.

    • Purification via Chromatography: If impurities are suspected, column chromatography is the most effective method for isolation.[2][3] The primary impurity, the starting ketone, is less polar and will elute before the desired alcohol product.

    • Induce Crystallization: Dissolve the purified oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and add a "bad" or "anti-solvent" (e.g., hexane or pentane) dropwise until the solution becomes slightly cloudy (the cloud point).[4][5] Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote the formation of well-defined crystals.[6][7]

Problem 2: My TLC analysis of the crude product shows a major spot, but also significant streaking from the baseline.

  • Potential Causes:

    • Acidic Impurities: The reaction may have produced acidic byproducts, or your desired alcohol may be slightly acidic. These compounds can interact strongly with the slightly acidic silica gel on the TLC plate, causing streaking.

    • Product Degradation: Tertiary propargylic alcohols can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or rearrangement on the plate.[8][9]

    • Sample Overloading: Applying too much sample to the TLC plate can lead to poor separation and streaking.

  • Recommended Solutions:

    • Use a Neutralized Eluent: Prepare your TLC eluent (e.g., Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (TEA) to neutralize the acidic sites on the silica gel. This will often result in a well-defined spot.

    • Consider Alternative Stationary Phases: For preparative column chromatography, if streaking persists even with TEA, consider using neutral alumina or a diol-bonded silica phase, which are less harsh and can prevent on-column degradation.[10]

    • Optimize TLC Loading: Ensure you are applying a dilute solution of your sample to the TLC plate. A properly spotted plate should have a starting spot of only 1-2 mm in diameter.

Problem 3: During column chromatography, my product is eluting very slowly or not at all, even with high concentrations of polar solvent.

  • Potential Causes:

    • Strong Adsorption: The hydroxyl group on your molecule is highly polar and is interacting very strongly with the active sites on the silica gel.[2]

    • Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to displace the compound from the stationary phase.

    • On-Column Reaction/Decomposition: The compound may be reacting or decomposing on the silica column, leading to polar byproducts that bind irreversibly.

  • Recommended Solutions:

    • Increase Eluent Polarity Systematically: Instead of a large jump in polarity, gradually increase the percentage of the polar solvent (e.g., ethyl acetate in hexane). If this is insufficient, consider switching to a more polar solvent system, such as dichloromethane/methanol.

    • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 1% triethylamine. This can help passivate the most active sites.

    • Switch Adsorbent: As mentioned previously, neutral alumina is a good alternative for compounds that are sensitive to acidic conditions or show excessively strong binding to silica.[11]

Purification Workflow Diagram

The following diagram outlines a logical workflow for purifying 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, from initial crude analysis to obtaining the final, pure product.

PurificationWorkflow cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Paths cluster_3 Troubleshooting & Refinement cluster_4 Final Steps start Crude Product tlc Analyze by TLC start->tlc decision Assess TLC Result tlc->decision recryst Recrystallization decision->recryst  Relatively Clean (>90% by eye) streaking Streaking on TLC? decision->streaking  Multiple Spots or Streaking purity_check Check Purity (TLC, NMR) recryst->purity_check column Column Chromatography change_adsorbent Use Neutral Alumina column->change_adsorbent  Product still stuck or decomposes column->purity_check streaking->column No add_tea Add 1% TEA to Eluent streaking->add_tea Yes add_tea->column change_adsorbent->column Re-attempt final_product Pure Product purity_check->final_product

Caption: Decision workflow for purifying 2-Ethynyl-2,3-dihydro-1H-inden-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for 2-Ethynyl-2,3-dihydro-1H-inden-2-ol?

A: For isolating this compound from a typical reaction mixture, flash column chromatography is the most reliable and versatile method.[12] It provides excellent separation of the polar alcohol product from the less polar ketone starting material and other non-polar impurities.[2] If the crude material is already of high purity (>90%), recrystallization can be a more efficient and scalable final purification step to obtain highly crystalline material.[6][7]

Q2: Which solvents are recommended for purifying this compound?

A: The choice of solvent is critical and depends on the technique. The table below provides validated starting points for your experiments.

Purification TechniqueRecommended SolventsRationale & Key Insights
Column Chromatography Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 4:1)This combination offers a good polarity range to first elute non-polar byproducts and then the desired moderately polar alcohol. It is a standard system for a wide range of organic compounds.[1][2]
Stationary Phase: Silica Gel (standard) or Neutral AluminaSilica is the default, but its acidity can sometimes cause issues with sensitive alcohols.[9] Neutral alumina is a safer, albeit more expensive, alternative if degradation is observed.[11]
Recrystallization Two-Solvent System: Dichloromethane/Hexane or Ethyl Acetate/HexaneThe compound is readily soluble in the more polar solvent (DCM, EtOAc) and poorly soluble in the non-polar anti-solvent (hexane). This differential solubility is the basis for successful recrystallization.[4][6]
Single-Solvent System: Toluene or a mixed Xylene isomerA single solvent may work if the compound's solubility shows a very steep temperature dependence (highly soluble when hot, poorly soluble when cold). This is less common but can produce excellent crystals.

Q3: How do I prevent the compound from decomposing during purification?

A: Stability is a key concern for tertiary propargylic alcohols.[13] They can be susceptible to rearrangement or elimination, particularly under acidic or harsh thermal conditions.[8][9]

  • Avoid Strong Acids: Ensure all glassware is clean and free of acidic residue. During aqueous workups, use a mild base like saturated sodium bicarbonate solution to neutralize any residual acid from the reaction.

  • Minimize Heat Exposure: Concentrate solutions on a rotary evaporator with a water bath temperature below 40°C. Avoid prolonged heating.

  • Use Neutralized Chromatography Media: As detailed in the troubleshooting guide, adding a small amount of triethylamine to your eluent or using neutral alumina can prevent acid-catalyzed degradation on the column.

Q4: What are the expected TLC Rf values for the product and key impurities?

A: While Rf values are highly dependent on the exact TLC plate, eluent composition, and chamber saturation, you can expect the following relative polarities:

  • 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (Product): This is the most polar of the key compounds due to its hydroxyl group. It will have the lowest Rf value .

  • 2,3-dihydro-1H-inden-1-one (Starting Material): The ketone is less polar than the alcohol. It will have a higher Rf value than the product.

  • Non-polar byproducts: Any hydrocarbon-based impurities will be very non-polar and will run at or near the solvent front, exhibiting the highest Rf values .

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying approximately 1 gram of crude product.

  • Prepare the Column: Select a glass column (e.g., 40 mm diameter). Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of clean sand.

  • Pack the Column (Slurry Method): In a beaker, mix ~40-50 g of silica gel with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a slurry. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[2] Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add another ~1 cm layer of sand on top of the silica bed.

  • Load the Sample: Dissolve your ~1 g of crude product in a minimal amount of dichloromethane or the eluent (~2-3 mL). Pre-adsorb this solution onto ~2 g of silica gel by mixing and then evaporating the solvent to a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column: Carefully add the starting eluent to the column. Using gentle air pressure ("flash"), begin pushing the solvent through the column, collecting fractions (e.g., 20 mL per test tube).

  • Monitor the Separation: Spot every few fractions on a TLC plate. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate). The less polar starting ketone will elute first, followed by the desired alcohol product.

  • Combine and Concentrate: Once the product begins to elute, collect all fractions containing the pure compound (as determined by TLC). Combine these fractions in a round-bottom flask and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization

This protocol is ideal for material that is already >90% pure after chromatography or if the crude is exceptionally clean.

  • Dissolve the Compound: Place the purified oil or solid in an Erlenmeyer flask. Add a minimal amount of a "good" hot solvent (e.g., ethyl acetate) dropwise while gently warming and swirling until the solid is fully dissolved.[4][6]

  • Add Anti-Solvent: While the solution is still warm, add a "bad" anti-solvent (e.g., hexane) dropwise until you observe persistent cloudiness.

  • Re-dissolve to Clarity: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[7]

  • Isolate and Dry: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold anti-solvent (hexane). Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry to a constant weight, preferably under vacuum.

References

  • Experiment 2: Recrystallization. (n.d.).
  • Propargyl alcohol | CHCCH2OH | CID 7859. (n.d.). PubChem.
  • 136121-30-7|2-Ethynyl-2,3-dihydro-1h-inden-2-ol. (n.d.). BLDpharm.
  • Recrystallization1. (n.d.).
  • Product Class 3: Propargylic Alcohols. (n.d.). Science of Synthesis.
  • Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Oxidative Rearrangement of Tertiary Propargylic Alcohols. (n.d.). Synlett.
  • Column chromatography. (n.d.). University of Victoria.
  • 2,3-Dihydro-1H-isoindole Properties. (n.d.). U.S. Environmental Protection Agency.
  • Gold Catalysed Reactions of Propargylic Alcohols. (n.d.). UCL Discovery.
  • (2E)-2-(2,3-dihydro-1H-inden-1-ylidene). (n.d.). PubChem.
  • recrystallization-2.doc.pdf. (n.d.).
  • 2-Ethynyl-2,3-dihydro-1H-indene. (n.d.). Achmem.
  • Normal Phase Columns. (n.d.). GL Sciences.
  • Recrystallization with two solvents. (2019, December 18). Reddit.
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (n.d.). PMC.
  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. (2025, August 6). ResearchGate.
  • 2-Ethyl-2,3-dihydro-1H-indene. (n.d.). NIST WebBook.
  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions.
  • 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. (n.d.).
  • Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation. (n.d.). ITW Reagents.
  • Column Chromatography. (n.d.). Edubirdie.
  • MedChem Tips and Tricks. (2016, February 12). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Basic Column Chromatography. (n.d.). Flinn Scientific.
  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL. (n.d.).
  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022, November 2). PMC.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (n.d.). SciELO México.
  • Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. (2025, August 5). PDF.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Method for preparing 2,3-dihydro-1-indanone and derivative thereof. (n.d.). Google Patents.
  • Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. (2009, October 15). PubMed.
  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (n.d.). RSC Publishing.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

[1][2] Core Directive & Executive Summary 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (also known as 2-Ethynyl-2-indanol) is a tertiary propargylic alcohol fused to an indane ring.[1] Its stability profile is dictated by two com...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Core Directive & Executive Summary

2-Ethynyl-2,3-dihydro-1H-inden-2-ol (also known as 2-Ethynyl-2-indanol) is a tertiary propargylic alcohol fused to an indane ring.[1] Its stability profile is dictated by two competing functional groups: the terminal alkyne (susceptible to oxidative coupling and polymerization) and the tertiary hydroxyl (susceptible to acid-catalyzed dehydration).[1]

The Golden Rule: This compound is a metastable solid .[1] While kinetically stable at room temperature in pure form, it possesses high potential energy. It must be stored cold (2–8°C) , dark , and under inert gas to prevent the formation of insoluble polymers or rearrangement into conjugated enones.

Quick Reference Data Table
ParameterSpecificationNotes
Physical State White to off-white crystalline solidYellowing indicates degradation.[1]
Melting Point 91–92.5°CSharp MP indicates high purity [1].[1]
Storage Temp 2–8°C (Refrigerated)Do not freeze-thaw repeatedly.
Atmosphere Argon or NitrogenCritical: Oxygen promotes Glaser coupling.[1]
Solubility DCM, EtOAc, DMSO, MethanolInsoluble in water.
Incompatibilities Strong acids, Heavy metals (Cu, Ag), OxidizersMetal acetylides are explosive hazards.

Storage & Handling Protocols

A. The "Chain of Custody" for Stability

The following decision tree illustrates the required logic for long-term preservation.

StorageWorkflow Start Received Compound (White Solid) Check Immediate QC Check (Color/Solubility) Start->Check LongTerm Long-Term Storage (> 1 Week) Check->LongTerm Pass ShortTerm Active Use (< 1 Week) Check->ShortTerm Active Exp Condition1 Amber Vial (Light Protection) LongTerm->Condition1 Desiccator Desiccator (Ambient Temp) ShortTerm->Desiccator Keep Dry Condition2 Inert Gas Purge (Argon/N2) Condition1->Condition2 Condition3 Refrigerate (2-8°C) Condition2->Condition3

Figure 1: Decision logic for storage based on usage frequency.[1] Long-term stability requires a triad of Cold, Dark, and Inert conditions.[1]

B. Critical Handling Steps
  • Avoid Metal Spatulas: Terminal alkynes can react with trace copper, silver, or iron oxides on worn spatulas to form metal acetylides. These are shock-sensitive.[1] Use glass, ceramic, or high-grade stainless steel tools only.

  • Inert Re-sealing: After removing a sample, flush the headspace of the vial with a gentle stream of Argon for 10-15 seconds before re-capping.[1] This prevents oxidative "Glaser coupling" of the alkyne units [2].

  • Acid Avoidance: Do not expose to acidic fumes (e.g., HCl, TFA) in the storage area. Trace acid catalyzes the Meyer-Schuster rearrangement , converting the propargylic alcohol into an

    
    -unsaturated ketone (enone), which renders the sample useless [3].[1]
    

Troubleshooting Guide (FAQ)

Q1: The compound has turned from white to pale yellow. Is it still usable?

Diagnosis: Oxidation or Oligomerization. The yellow color typically arises from the formation of conjugated impurities, likely di-ynes formed via oxidative coupling (Glaser coupling) or trace enone formation.[1]

  • Action: Run a TLC (Hexane:EtOAc 3:1).

    • Result A: Single spot + faint baseline streak.[1] Usable for crude reactions; purify for kinetics.[1]

    • Result B: Distinct new spot (usually lower Rf). Purify immediately.

    • Result C: Dark orange/brown oil.[1] Discard.

Q2: I see a new signal in the NMR around 6.0–6.5 ppm. What is it?

Diagnosis: Dehydration Product (Indene derivative). Tertiary alcohols are prone to elimination (dehydration), especially if the sample was exposed to heat or trace acid. The signal in the alkene region suggests the formation of an enyne structure (2-ethynyl-1H-indene).[1]

  • Prevention: Ensure the compound is stored neutral.[1] If you used an acid wash during synthesis, ensure a bicarbonate wash was performed before drying.

Q3: Can I store this as a stock solution in DMSO?

Diagnosis: Not Recommended for >24 Hours. While soluble, DMSO can act as a mild oxidant (Swern-type conditions) or facilitate base-catalyzed polymerization of the alkyne over time.[1]

  • Recommendation: Store as a solid. If a solution is mandatory, use anhydrous THF or DCM and store at -20°C.[1]

Q4: The solid has clumped and is sticky.[1][2]

Diagnosis: Hygroscopicity/Partial Melting. The compound may have absorbed moisture, lowering the melting point (MP depression).

  • Action: Dry under high vacuum (< 1 mbar) at ambient temperature for 4 hours. If it remains sticky, recrystallize.

Remediation Protocol: Recrystallization[1][2]

If your batch has degraded (yellowed), use this validated protocol to restore purity [1].

Reagents: Ethyl Acetate (EtOAc), Hexanes (HPLC Grade).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 50-60°C). Do not boil aggressively to avoid polymerization.[1]

  • Precipitation: Slowly add warm Hexanes until the solution becomes slightly turbid.

  • Clarification: Add a few drops of EtOAc to clear the solution.[1]

  • Crystallization: Allow the solution to cool to room temperature slowly, then place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white crystals and wash with cold Hexanes.

  • Validation: Verify MP is 91–92.5°C .

Mechanism of Degradation[3]

Understanding why the compound degrades helps in preventing it.[1] The diagram below details the two primary failure modes.

Degradation Compound 2-Ethynyl-2-indanol (Active) Enone Enone Rearrangement (Meyer-Schuster) Compound->Enone Trace Acid Dehydration Dehydration (Enyne Formation) Compound->Dehydration -H2O Diyne Glaser Coupling (Dimerization) Compound->Diyne Oxidative Coupling Acid H+ / Heat Oxygen O2 / Metal Trace Polymer Polymerization (Insoluble Solid) Diyne->Polymer Aging

Figure 2: Primary degradation pathways. Acidic environments lead to rearrangement/elimination, while oxygen exposure leads to dimerization and polymerization.

References

  • Kit Komatsu et al. (1991).[1] A Novel Synthesis of Propargylic Alcohols. Bulletin of the Chemical Society of Japan. (Confirming MP of 91-92.5°C for 2-Ethynyl-2-indanol).[1]

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Mechanisms of oxidative alkyne coupling).

  • Swamy, K. C. K., et al. (2012). Meyer-Schuster Rearrangement of Propargylic Alcohols. Chemical Reviews. (Detailed acid-catalyzed degradation pathways).

Sources

Troubleshooting

troubleshooting failed reactions with 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Core Directive & Triage You are likely working with 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS: 136121-30-7) as a rigid scaffold for CNS-active agents or as a precursor for fused polycyclic systems. The Central Paradox: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Triage

You are likely working with 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS: 136121-30-7) as a rigid scaffold for CNS-active agents or as a precursor for fused polycyclic systems.

The Central Paradox: This molecule contains a tertiary propargylic alcohol . This motif is simultaneously a versatile handle for C-C bond formation (Sonogashira, Click) and a "ticking time bomb" for acid-catalyzed rearrangement (Meyer-Schuster) or elimination.

Immediate Diagnostic Checklist: If your reaction has failed, identify the symptom immediately:

  • Starting Material (SM) Intact: Catalyst poisoning or unreactive electrophile.

  • New Spot (Wrong Mass): Likely Glaser Homocoupling (dimer) or Meyer-Schuster Rearrangement (enone).

  • Black Precipitate: Rapid Pd(0) decomposition ("Pd Black").

  • Complex Mixture/Tars: Polymerization or unintended cyclization catalyzed by Lewis acids.

Troubleshooting Guide: Sonogashira Coupling

The most common application for this scaffold is cross-coupling to aryl halides. The tertiary hydroxyl group at C2 presents unique steric and electronic challenges.

FAQ: Why is my coupling stalling or producing dimers?

A. The "Copper Effect" & Glaser Coupling The tertiary alcohol does not inhibit the alkyne proton's acidity (


), but the steric bulk at C2 slows down the transmetallation step. If the catalytic cycle stalls, the oxidative homocoupling of the alkyne (Glaser coupling) dominates, driven by dissolved oxygen.
  • Symptom: Appearance of a highly non-polar spot (dimer) and consumption of the alkyne, but the aryl halide remains.

  • Fix:

    • Degas Rigorously: Sparging with

      
       is insufficient. Use Freeze-Pump-Thaw (3 cycles) .
      
    • Slow Addition: Add the alkyne via syringe pump to keep its concentration low relative to the aryl halide.

    • Switch Protocol: Move to a Copper-Free Sonogashira using

      
       and an amine base (pyrrolidine or piperidine) to eliminate the oxidative homocoupling pathway entirely [1].
      

B. Hydroxyl Group Interference The free -OH group can coordinate to Pd(II) species or undergo reductive elimination issues.

  • Fix: If yields are <30%, protect the alcohol as a TMS ether (Trimethylsilyl) or MOM ether (Methoxymethyl). This reduces steric clash and prevents O-coordination.

Decision Tree: Sonogashira Rescue

Sonogashira_Troubleshooting Start Reaction Outcome? NoRxn SM Unchanged Start->NoRxn WrongProd New Product (Wrong Mass) Start->WrongProd BlackPpt Pd Black Precipitate Start->BlackPpt CheckLigand Ligand Too Weak? NoRxn->CheckLigand CheckO2 Check O2 / Dimer WrongProd->CheckO2 Dimer Found CheckAcid Check pH / Lewis Acids WrongProd->CheckAcid Isomer Found Sol_Ligand Solution: Switch to XPhos or Pd(dppf)Cl2 BlackPpt->Sol_Ligand Stabilize Pd Sol_Degas Solution: Freeze-Pump-Thaw Or Switch to Cu-Free CheckO2->Sol_Degas Sol_Rearrange Diagnosis: Meyer-Schuster Fix: Remove Acid/Au/Ag CheckAcid->Sol_Rearrange Sol_Base Solution: Increase Base Strength (Switch Et3N -> Piperidine) CheckLigand->Sol_Base Aryl Iodide CheckLigand->Sol_Ligand Aryl Bromide/Chloride

Figure 1: Diagnostic logic for rescuing failed cross-coupling reactions.

Critical Stability Issues: Rearrangements

The 2-ethynyl-2-hydroxyindane scaffold is chemically fragile under acidic conditions.

The Meyer-Schuster Trap

Scenario: You are attempting a reaction using a Lewis Acid catalyst (e.g.,


, 

, or even unbuffered Silica Gel). Result: The alkyne disappears, but no coupling occurs. NMR shows an alkene signal.

Mechanism: Acid-catalyzed dehydration of the tertiary alcohol leads to an allenyl cation, which hydrates to form an


-unsaturated ketone (enone). In the indane system, this creates an exocyclic double bond or an expanded ring system depending on conditions [2].

Protocol for Stability:

  • Avoid Acidic Workups: Do not wash with 1M HCl. Use saturated

    
     or EDTA solution.
    
  • Chromatography: Use neutralized silica (pre-treat with 1%

    
     in hexanes) to prevent on-column rearrangement.
    
  • Solvent Choice: Avoid protic solvents at high temperatures if trace acid is suspected.

Unintended Cyclizations (Gold/Silver)

Researchers often use Ag(I) salts to abstract halides in catalytic cycles or Au(I) for activation.

Warning: Gold and Silver are potent catalysts for the cycloisomerization of alkynyl indanols.

  • Reaction: 5-exo-dig or 6-endo-dig cyclization.

  • Product: Fused Indeno-furan derivatives or spirocyclic ethers [3].

If you observe unexpected ring closure:

  • Scavenge Metals: Use QuadraPure™ or similar metal scavengers immediately after reaction.

  • Check Purity: Ensure your "inert" salts (like

    
    ) are not contaminated with transition metals.
    

Standardized Data & Protocols

Solvent & Base Screening Matrix

Recommended starting points for 2-Ethynyl-2,3-dihydro-1H-inden-2-ol coupling.

VariableStandard ConditionOptimization (Hard Substrates)"Rescue" Condition (Failed Rxn)
Solvent THF / DMF (Dry)1,4-Dioxane (High Temp)Toluene (Non-coordinating)
Base

(Triethylamine)

(Diisopropylamine)
Piperidine (Stronger, dissolves CuI)
Catalyst

(5%)

(5%)

+ XPhos
Co-Cat CuI (2-5%)CuI (10%)NONE (Cu-Free Protocol)
Temp RT to



Divergent Pathways Diagram

Reactivity_Pathways Substrate 2-Ethynyl-2,3-dihydro-1H-inden-2-ol Path_Coupling Pd(0)/Cu(I) Base Substrate->Path_Coupling Path_Rearrange H+ or Lewis Acid (Meyer-Schuster) Substrate->Path_Rearrange Path_Cyclize Au(I) / Ag(I) Catalysis Substrate->Path_Cyclize Prod_Coupled Aryl-Alkyne Product (Desired) Path_Coupling->Prod_Coupled Prod_Enone Indanyl Enone (Side Product) Path_Rearrange->Prod_Enone Prod_Fused Indeno-Furan (Fused Ring) Path_Cyclize->Prod_Fused

Figure 2: Competing reaction pathways based on catalyst and environmental conditions.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Cadierno, V., et al. (2005). Metal-catalyzed rearrangement of propargylic alcohols into

    
    -unsaturated carbonyl compounds.[1][2] Aldrichimica Acta, 47(1). 
    
  • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.

Sources

Optimization

managing exothermic reactions during the synthesis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Technical Support Center: Synthesis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol A Guide to Managing and Troubleshooting Exothermic Reactions Welcome to the technical support guide for the synthesis of 2-Ethynyl-2,3-dihydro-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

A Guide to Managing and Troubleshooting Exothermic Reactions

Welcome to the technical support guide for the synthesis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol. This document, intended for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of the highly exothermic ethynylation of 2,3-dihydro-1H-inden-2-one. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to ensure both the success and safety of your experiments.

Section 1: Understanding the Core Reaction & Inherent Thermal Risks

The synthesis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol involves the nucleophilic addition of an acetylide anion to the ketone, 2,3-dihydro-1H-inden-2-one. A common and highly effective reagent for this transformation is the lithium acetylide-ethylenediamine complex (LiC≡CH·EDA). While efficient, the reaction is characterized by a significant release of heat (exotherm).

FAQ 1: Why is this specific reaction so exothermic?

The high exothermicity stems from the potent reactivity of the organometallic reagent, lithium acetylide.[1] Organolithium and other organometallic reagents are strong bases and nucleophiles that react vigorously.[1][2] The formation of the new carbon-carbon bond between the acetylide and the carbonyl carbon of the indenone is a thermodynamically very favorable process, releasing substantial energy as heat. Failure to manage this heat can lead to a dangerous, self-accelerating reaction known as a thermal runaway.[3][4][5]

FAQ 2: What is a "thermal runaway" and what are its consequences?

A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[5] This leads to a rapid increase in the reaction temperature, which in turn exponentially increases the reaction rate, creating a dangerous positive feedback loop.[4] Consequences can be severe, including:

  • Violent Boiling: The solvent (typically THF or diethyl ether) can boil uncontrollably, leading to a rapid pressure increase.[3]

  • Vessel Over-pressurization: In a closed or inadequately vented system, this can lead to equipment failure or explosion.[3]

  • Release of Flammable Vapors: The solvents used are highly flammable, and their release creates a significant fire and explosion hazard.[2][6][7]

  • Side Reactions and Product Degradation: Elevated temperatures can promote unwanted side reactions, reducing yield and purity.

FAQ 3: What are the primary hazards associated with the lithium acetylide-ethylenediamine complex?

The lithium acetylide-ethylenediamine complex is a water-reactive and potentially pyrophoric solid.[6][8][9] Key hazards include:

  • Violent Reaction with Water: It reacts violently with water and other protic sources (like alcohols), releasing flammable acetylene gas.[9][10] This is a critical consideration during the reaction quench and workup.

  • Spontaneous Ignition: Some organometallic compounds can ignite spontaneously on contact with air (pyrophoricity).[1][6] While the EDA complex is more stable than many organolithiums, it must be handled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Corrosivity: The complex and its byproducts can cause severe skin and eye burns.[8][10] Appropriate personal protective equipment (PPE) is mandatory.

Below is a summary of the key reagents and their associated hazards.

ReagentFormulaKey HazardsRecommended Handling
2,3-dihydro-1H-inden-2-one C₉H₈OIrritantHandle in a fume hood with standard PPE.
Lithium Acetylide EDA Complex C₄H₁₀LiN₂Water-reactive, flammable solid, corrosive, may be pyrophoric.[6][8][10]Strictly handle under an inert atmosphere. Use spark-proof tools. Avoid contact with water.[6][10]
Tetrahydrofuran (THF) C₄H₈OHighly flammable liquid and vapor. Can form explosive peroxides.Use in a well-ventilated fume hood away from ignition sources. Use anhydrous grade and test for peroxides if stored for extended periods.[11]

Section 2: Proactive Thermal Management & Experimental Setup

Effective management of the reaction exotherm begins with a robust experimental design. The primary goal is to ensure the rate of heat removal always exceeds the rate of heat generation.

FAQ 4: How do I control the rate of heat generation?

The most critical parameter for controlling heat generation is the rate of addition of the limiting reagent. In this synthesis, the solution of 2,3-dihydro-1H-inden-2-one should be added slowly and controllably to the slurry of the lithium acetylide complex.

  • Causality: A slow, dropwise addition ensures that the heat generated at any given moment is minimal and can be immediately dissipated by the cooling system.[5] A rapid addition can lead to an accumulation of unreacted reagents, which can then react almost simultaneously, causing a sudden and uncontrollable temperature spike.[3][11]

The workflow below illustrates the critical control points in the experimental setup.

G cluster_prep Preparation Phase cluster_reagents Reagent Charging cluster_reaction Controlled Reaction Phase cluster_workup Quench & Isolation prep1 Dry Glassware (Oven/Flame Dried) prep2 Assemble Reactor Under Inert Atmosphere (N2/Ar) prep1->prep2 charge1 Charge Reactor with LiC≡CH·EDA & Anhydrous THF prep2->charge1 cool Cool Reactor Slurry to 0 °C charge1->cool charge2 Prepare Ketone Solution in Addition Funnel addition Begin Slow, Dropwise Addition of Ketone charge2->addition cool->addition monitor Continuously Monitor Internal Temperature addition->monitor monitor->addition complete Allow to Stir After Addition is Complete monitor->complete stir Maintain Vigorous Stirring quench Safe Quenching Protocol complete->quench extract Aqueous Work-up & Extraction quench->extract isolate Product Isolation extract->isolate

Caption: Experimental workflow for controlled ethynylation.

FAQ 5: What are the best practices for reactor cooling?

  • Cooling Bath: For laboratory scale, an ice/water bath (0 °C) or a dry ice/acetone bath (-78 °C) provides a stable and high-capacity cooling source. Ensure the bath level is sufficient to immerse the reaction flask well above the level of the reaction mixture.

  • Jacketed Reactors: For larger scales, a jacketed reactor with a circulating chiller is essential for precise temperature control.

  • Pre-cooling: Always cool the acetylide slurry to the target temperature before starting the ketone addition. Starting the addition at room temperature is a common mistake that can lead to an initial, difficult-to-control exotherm.

FAQ 6: Does the stirring rate matter?

Yes, vigorous stirring is crucial. Inefficient stirring can lead to localized "hot spots" where the ketone is added, causing the temperature to rise significantly in one area even if the thermometer probe reads a safe temperature elsewhere.[12] This can also lead to the formation of insoluble byproducts that can encrust the reagents. A powerful overhead stirrer is recommended over a magnetic stir bar for scales larger than a few hundred milliliters.

Section 3: Troubleshooting Guide for Thermal Excursions

Even with careful planning, unexpected temperature increases can occur. A rapid and correct response is critical to prevent a thermal runaway.

FAQ 7: The internal temperature is rising rapidly and exceeding the target! What should I do?

Follow this decision tree immediately. The primary objective is to stop the source of heat generation and maximize heat removal.

G start Temperature Spike Detected! (>5-10 °C above setpoint) step1 IMMEDIATELY Stop Ketone Addition start->step1 step2 Increase External Cooling (Add more dry ice/ice) step1->step2 check1 Is Temperature Decreasing? step2->check1 step3 If safe, add pre-cooled anhydrous solvent (THF) to dilute and absorb heat check1->step3  No resume Resume addition at a MUCH SLOWER rate once temperature is stable at 0 °C check1->resume  Yes check2 Is Temperature Now Controlled? step3->check2 check2->resume  Yes abort Prepare for Emergency Quench. Alert personnel. Lower sash. check2->abort  No end Situation Controlled. Proceed with Caution. resume->end

Caption: Emergency response plan for a thermal excursion.

FAQ 8: What could have caused the sudden temperature spike?

Several factors can contribute to a loss of thermal control:

  • Addition Rate Too High: This is the most common cause.[11] The rate of heat generation temporarily overwhelmed the cooling system.

  • Cooling Failure: The ice bath may have melted, or the cryocooler circulation may have stopped.

  • Stirring Failure: If agitation stops, a concentrated layer of ketone can build up on the surface of the slurry, leading to a delayed but massive, uncontrolled reaction.[12]

  • Inadequate Headspace/Venting: While reactions should be run under an inert atmosphere, the system must not be completely sealed. A bubbler provides a slight positive pressure while allowing for gas to escape in case of rapid solvent boiling.

Section 4: Safe Quenching and Work-up Procedures

Once the reaction is complete, any unreacted lithium acetylide must be safely neutralized (quenched) before aqueous work-up. Quenching is also a highly exothermic process.[1]

FAQ 9: How do I safely quench the reaction?

The key is to use a gradual, stepwise approach, adding quenching agents of increasing reactivity.[13] Never add water directly to the cold reaction mixture containing unreacted lithium acetylide.[1][14]

StepQuenching AgentPurpose & Rationale
1 Isopropanol (in THF) A less reactive alcohol that reacts controllably with the highly reactive lithium acetylide.[1][13] Adding it as a solution in THF helps dilute the effect.
2 Methanol A more reactive alcohol to ensure any remaining organometallic is destroyed.[13]
3 Saturated aq. NH₄Cl A mild aqueous quench to hydrolyze the lithium alkoxide product and dissolve inorganic salts.[1] Less exothermic and less basic than quenching directly with water.
4 Water Used in the final work-up and extraction phases once all reactive organometallics have been neutralized.[1]

Detailed Quenching Protocol:

  • Ensure the reaction mixture is maintained at 0 °C or below.

  • Slowly, dropwise, add a solution of isopropanol in anhydrous THF. Monitor the temperature; a slight exotherm is expected. Continue until the gas evolution and exotherm subside.[1][13]

  • Slowly add methanol. Again, monitor for any temperature increase.

  • Once the mixture is stable, slowly add saturated aqueous ammonium chloride solution.[1] This step can now be done at a slightly faster rate, but caution is still advised.

  • Allow the mixture to warm to room temperature. Proceed with standard liquid-liquid extraction to isolate the product.

References

  • Benchchem. Technical Support Center: Quenching Procedures for Organometallic Reactions.
  • EPFL. Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche.
  • Cole-Parmer. Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92%.
  • KGROUP. Quenching Reactive Substances.
  • Fisher Scientific.
  • Thermo Fisher Scientific. Lithium acetylide, ethylenediamine complex 25 wt.
  • University of Nebraska-Lincoln. Laboratory Safety Standard Operating Procedure (SOP)
  • NOAA. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals.
  • Benchchem. Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • ACS Publications.
  • Google Patents. Ethynylation of ketones and aldehydes to obtain alcohols.
  • American Chemical Society. Grignard Reaction.
  • Benchchem. Technical Support Center: Managing Exothermic Reactions with Ethanamine, N-methylene-.
  • ResearchGate. Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism | Request PDF.
  • Wikipedia. Thermal runaway.
  • ECHEMI.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
  • Google Patents.
  • PMC. Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites.

Sources

Troubleshooting

catalyst selection and optimization for reactions of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Ticket ID: IND-2-ETH-OPT Subject: Catalyst Selection & Troubleshooting for Tertiary Propargylic Alcohol Transformations Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Molecule A...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-2-ETH-OPT Subject: Catalyst Selection & Troubleshooting for Tertiary Propargylic Alcohol Transformations Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Molecule Analysis

User Query: "I am working with 2-Ethynyl-2,3-dihydro-1H-inden-2-ol. I need to functionalize this scaffold without destroying the indane core or causing uncontrolled dehydration. Which catalysts should I use?"

Technical Analysis: The substrate, 2-Ethynyl-2,3-dihydro-1H-inden-2-ol , presents a specific set of challenges:

  • Tertiary Alcohol Stability: The C2 position is tertiary and homobenzylic. It is prone to carbocation formation, leading to rapid dehydration (Rupe rearrangement) rather than the desired Meyer-Schuster rearrangement or substitution.

  • Steric Bulk: The fused 5-membered ring creates a rigid steric environment, making bulky ligand selection critical.

  • Chemo-selectivity: The terminal alkyne is susceptible to hydration, coupling, or polymerization if the catalyst is too aggressive.

This guide provides three specific "Troubleshooting Modules" based on your desired outcome.

Catalyst Selection Decision Matrix

Before proceeding, identify your target transformation using the logic flow below.

CatalystSelection Start Target Product? Enone α,β-Unsaturated Ketone (2-Indanylidene) Start->Enone Rearrangement Subst Propargylic Substitution (C-N, C-O, C-S bonds) Start->Subst Substitution Furan Fused Indenofuran (Cyclization) Start->Furan Cycloisomerization Cat_Au Gold(I) NHC (IPrAuNTf2) Enone->Cat_Au Prevents Rupe Side-Rxn Cat_Ru Thiolate-Bridged Ru (Nishibayashi Catalyst) Subst->Cat_Ru Via Allenylidene Furan->Cat_Au High Selectivity Cat_Pd Pd(II) / Cu(I) (Sonogashira/Cycliz.) Furan->Cat_Pd Standard

Figure 1: Decision matrix for catalyst selection based on the desired functionalization of the indane scaffold.

Module A: The Meyer-Schuster Rearrangement

Goal: Convert the propargylic alcohol to the


-unsaturated ketone (2-(2-oxoethylidene)indane derivative).
The Problem: The Rupe Competition

Standard acid catalysis (e.g.,


) often fails with tertiary propargylic alcohols like yours. Instead of the 1,3-hydroxyl shift (Meyer-Schuster), the acid triggers dehydration to an enyne intermediate, which then hydrates to a methyl ketone (Rupe Rearrangement).[1]

Diagnostic:

  • Symptom: NMR shows a terminal methyl ketone singlet (~2.1 ppm) instead of the vinylic proton of the enal/enone.

  • Root Cause: Carbocation lifetime is too long; elimination occurs before rearrangement.

The Solution: Gold(I) Catalysis

Switch to a "soft" Lewis acid that activates the alkyne


-system rather than attacking the hydroxyl group directly.

Recommended Protocol:

Component Reagent Role
Catalyst IPrAuNTf2 (2-5 mol%) Bulky NHC ligand stabilizes the active Au species; NTf2 counterion ensures high Lewis acidity.
Solvent MeOH / Water (10:1) The nucleophilic solvent is required to trap the intermediate.

| Additive | p-Nitrophenol (10 mol%) | Critical Tip: Acts as a proton shuttle to assist the 1,3-shift without causing elimination. |

Step-by-Step Workflow:

  • Dissolve 2-Ethynyl-2,3-dihydro-1H-inden-2-ol in MeOH/H2O.

  • Add p-Nitrophenol (additive).

  • Add IPrAuNTf2 catalyst.

  • Stir at room temperature. Note: Heating >60°C increases Rupe byproducts.

  • Validation: Monitor the disappearance of the alkyne stretch (~3300 cm⁻¹) via IR.

Mechanism Insight: The Gold(I) coordinates to the alkyne, promoting the 1,3-shift of the OH group via a 6-membered transition state, effectively bypassing the discrete carbocation that leads to the Rupe product [1, 6].

Module B: Propargylic Substitution (C-X Bond Formation)

Goal: Replace the -OH group with a nucleophile (Amine, Alcohol, Thiol) without ring opening.

The Problem: The "Nicholas" Bottleneck

The classic Nicholas reaction requires stoichiometric Cobalt (


), which is toxic and difficult to remove. Simple Lewis acids (

) will cause elimination to the enyne on this tertiary scaffold.
The Solution: Diruthenium Catalysis

Use a thiolate-bridged diruthenium complex.[2][3][4] This catalyst forms an allenylidene intermediate which is highly electrophilic at the


-carbon but stable enough to prevent random elimination.

Recommended Catalyst:

  • Complex:

    
     (Nishibayashi Catalyst)
    
  • Loading: 1-5 mol%

  • Conditions: NH4BF4 (additive), 60°C in DCE.

Troubleshooting Table:

Issue Cause Adjustment
No Reaction Steric bulk of the indane ring prevents nucleophile approach. Switch to the sterically smaller SMe bridged catalyst (vs. S-iPr).
Low Yield Catalyst poisoning by amine nucleophiles. Use the hydrochloride salt of the amine + stoichiometric base (slow release).

| Dehydration | Temperature too high. | Lower to 40°C and extend time; ensure solvent is strictly anhydrous. |

Why this works: The diruthenium core stabilizes the positive charge over the two metal centers, allowing the substitution to proceed via an


-like mechanism that is strictly controlled by the metal coordination sphere, preventing the formation of the free carbocation [2, 4].

Module C: Cycloisomerization to Indenofurans

Goal: Cyclize the alcohol onto the alkyne to form a tricyclic dihydro-indeno[2,1-b]furan.

The Problem: Endo vs. Exo Selectivity

The reaction can close in a 5-exo-dig or 6-endo-dig fashion. For 2-ethynyl-2-hydroxyindane, 5-exo-dig is geometrically favored but 6-endo-dig leads to the pyran system.

The Solution: Ligand-Controlled Gold/Silver Switch
  • For Furan (5-exo): Use AuCl3 or AgNO3 (Simple salts favor 5-exo).

  • For Pyran (6-endo): Use PtCl2 (Platinum often favors 6-endo due to higher affinity for the alkene-like transition state).

Visual Mechanism of Cyclization:

Cyclization Substrate 2-Ethynyl-2-hydroxyindane Coordination Au-Alkyne Complex Substrate->Coordination + Au(I) NucleophilicAttack O-Attack on Alkyne Coordination->NucleophilicAttack Exo 5-exo-dig path (Indenofuran) NucleophilicAttack->Exo Kinetic Control (Au) Endo 6-endo-dig path (Indenopyran) NucleophilicAttack->Endo Thermodynamic Control (Pt)

Figure 2: Divergent pathways for cycloisomerization controlled by metal selection.

FAQ: Common User Issues

Q: Can I use Copper (CuI) for the Meyer-Schuster rearrangement? A: Generally, no. Copper is excellent for Click chemistry (CuAAC) or A3 coupling. If you use CuI with this substrate, you risk forming the copper acetylide, which will stall the rearrangement or lead to homocoupling (Glaser coupling) dimers. Stick to Gold or Ruthenium for rearrangement [1].

Q: My product is unstable on Silica gel. How do I purify? A: The resulting enones or indenofurans can be acid-sensitive.

  • Pre-treat your silica gel with 1% Triethylamine (TEA).

  • Use neutral alumina instead of silica.

  • If using the Diruthenium catalyst, the product is often clean enough to purify by crystallization/trituration, avoiding chromatography.

Q: Is this scalable to >10g? A:

  • Gold: Expensive for >10g scale.

  • Alternative: For scale-up, consider the p-Toluenesulfonic acid (PTSA) method only if you run it in a biphasic system (Toluene/Water) to continuously remove the product, or use InCl3 (Indium Trichloride) which is cheaper and milder than Gold [6].

References

  • Meyer-Schuster Rearrangement Overview: Cadierno, V., et al. "Microwave-Assisted Meyer-Schuster Rearrangement." Wikipedia/Chemical Reviews Summary.

  • Ruthenium-Catalyzed Propargylic Substitution: Nishibayashi, Y., et al.[2][4] "Ruthenium-Catalyzed Propargylic Substitution Reactions of Propargylic Alcohols with Oxygen-, Nitrogen-, and Phosphorus-Centered Nucleophiles."[4] Journal of the American Chemical Society.

  • Gold-Catalyzed Cycloisomerization: Nolan, S. P., et al. "Gold(I)-catalyzed cycloisomerization of enynes."[5][6] Frontiers in Chemistry.

  • Thiolate-Bridged Diruthenium Complexes: Hidai, M., Uemura, S.[4] "Diruthenium Complexes in Propargylic Substitution."[2][3][4][7] Thieme Connect.

  • Indane Scaffold Reactivity (Related Context): Latypova, L. R., et al.[8] "Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole." Russian Journal of Organic Chemistry.

  • Indium Catalysis (Scale-up Alternative): Sakai, N., et al. "InCl3-catalyzed Meyer-Schuster rearrangement." Tetrahedron Letters.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol in Modern Organic Synthesis

Introduction The alkyne functional group is a cornerstone of modern organic synthesis, prized for its versatility in forming complex molecular architectures. Its linear geometry and electron-rich triple bond enable a div...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The alkyne functional group is a cornerstone of modern organic synthesis, prized for its versatility in forming complex molecular architectures. Its linear geometry and electron-rich triple bond enable a diverse array of transformations, including coupling reactions, cycloadditions, and nucleophilic additions. Within the broad class of alkynes, propargylic alcohols—compounds bearing a hydroxyl group adjacent to the triple bond—represent a particularly valuable subclass. The hydroxyl group can modulate the reactivity of the alkyne and serve as a handle for further functionalization.

This guide provides an in-depth comparative analysis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol , a tertiary propargylic alcohol featuring a rigid, bulky indane scaffold. Understanding the unique reactivity profile of this molecule is critical for its effective application in medicinal chemistry and materials science, where the indane motif is of growing interest.[1][2] We will objectively compare its performance in key synthetic transformations against a curated set of alternative alkynes, supported by established principles and experimental data from the scientific literature. The goal is to elucidate how the interplay of steric and electronic factors governs its reactivity and to provide researchers with the insights needed to strategically incorporate this valuable building block into their synthetic programs.

The Structural Uniqueness of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

The reactivity of an alkyne is not an intrinsic constant but is profoundly influenced by its molecular environment. In the case of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, several structural features are paramount:

  • Terminal Alkyne: It possesses an acidic proton, making it a suitable substrate for reactions that proceed via a metal-acetylide intermediate, such as the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Tertiary Propargylic Alcohol: The hydroxyl group can participate in reactions, potentially acting as a directing group or influencing the electronic nature of the alkyne. Its tertiary nature, however, contributes significantly to steric congestion around the reactive site.

  • Bulky Indane Scaffold: The fused bicyclic system is sterically demanding. This bulk can hinder the approach of reagents and catalysts, potentially slowing reaction rates or requiring more forcing conditions compared to less encumbered alkynes.[3][4]

To contextualize these features, we will compare its reactivity against three representative alkynes:

  • Phenylacetylene: A simple, sterically unhindered terminal alkyne.

  • 2-Methyl-3-butyn-2-ol: A less sterically hindered tertiary propargylic alcohol.

  • Diphenylacetylene: An internal alkyne, to highlight the unique reactivity of terminal alkynes.

I. Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is one of the most powerful methods for forming C(sp)-C(sp²) bonds.[5][6] The reaction typically proceeds via a dual catalytic cycle involving palladium and copper. The reactivity in this transformation is highly sensitive to the steric and electronic properties of both coupling partners.

Causality Behind Experimental Choices

In a typical Sonogashira coupling, the alkyne must first coordinate to a copper(I) catalyst to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with a palladium(II) complex. Steric hindrance around the alkyne can impede both of these crucial steps, leading to slower reaction rates and lower yields. For a sterically demanding substrate like 2-ethynyl-2,3-dihydro-1H-inden-2-ol, one would anticipate the need for more forcing conditions (e.g., higher temperatures, longer reaction times, or higher catalyst loadings) compared to a less hindered alkyne like phenylacetylene.[4][7]

Comparative Performance Data

The following table summarizes typical observations for the Sonogashira coupling of our selected alkynes with a standard partner, iodobenzene.

AlkyneTypical Reaction ConditionsTypical YieldInferred Relative ReactivitySupporting Sources
2-Ethynyl-2,3-dihydro-1H-inden-2-ol Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80-100 °C, 12-24 hModerate to Good (50-75%)Lower[4][7]
Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt-50 °C, 2-6 hExcellent (>90%)High[5]
2-Methyl-3-butyn-2-ol Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 60-80 °C, 6-12 hGood to Excellent (80-95%)Moderate[8]
Diphenylacetylene Unreactive (Internal Alkyne)0%N/A[5]

Note: Yields and conditions are representative and can vary based on the specific aryl halide and catalyst system used.

The data clearly indicates a reactivity trend governed by steric hindrance: Phenylacetylene > 2-Methyl-3-butyn-2-ol > 2-Ethynyl-2,3-dihydro-1H-inden-2-ol . The bulky indane scaffold significantly retards the reaction rate, necessitating more aggressive conditions to achieve acceptable yields. Diphenylacetylene is unreactive as it lacks the terminal proton required for the catalytic cycle.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Ar_X Ar-Pd(II)-X (Oxidative Addition) Pd0->Pd_Ar_X CuX Cu(I)X Pd_Ar_Alkyne Ar-Pd(II)-C≡CR' (Transmetalation) Pd_Ar_X->Pd_Ar_Alkyne Pd_Ar_Alkyne->Pd0 Product Ar-C≡CR' (Product) Pd_Ar_Alkyne->Product Reductive Elimination Cu_Alkyne Cu(I)-C≡CR' (Copper Acetylide) CuX->Cu_Alkyne Cu_Alkyne->Pd_Ar_Alkyne Cu_Alkyne->CuX Alkyne R'-C≡C-H Alkyne->Cu_Alkyne ArX Ar-X ArX->Pd_Ar_X Base Base Base->Cu_Alkyne Deprotonation

Fig 1. Simplified Catalytic Cycles for the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling

This protocol is a representative, self-validating system. Successful coupling will be confirmed by the consumption of starting materials (TLC, GC-MS) and the appearance of a new, less polar product.

  • Setup: To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Alkyne Addition: Add the respective alkyne (1.2 mmol). For 2-ethynyl-2,3-dihydro-1H-inden-2-ol, this will require heating to 80-100 °C. For phenylacetylene, the reaction may proceed at room temperature.

  • Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

II. Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[9] The copper(I)-catalyzed version (CuAAC) is highly efficient and regiospecific, yielding only the 1,4-disubstituted triazole. This reaction is also sensitive to steric hindrance, although often less so than palladium-catalyzed couplings.

Causality and Comparative Analysis

The CuAAC mechanism involves the formation of a copper acetylide, which then reacts with the azide.[10] While internal alkynes are unreactive, the reactivity of terminal alkynes can be modulated by adjacent steric bulk. The rigid indane framework of 2-ethynyl-2,3-dihydro-1H-inden-2-ol is expected to slow the rate of cycloaddition compared to the smaller phenylacetylene or 2-methyl-3-butyn-2-ol. However, the reaction is typically very robust and high yields can often be achieved simply by extending the reaction time or with gentle heating.

Comparative Performance Data
AlkyneTypical Reaction ConditionsTypical YieldInferred Relative ReactivitySupporting Sources
2-Ethynyl-2,3-dihydro-1H-inden-2-ol CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, rt-50 °C, 6-18 hGood (75-90%)Moderate[10]
Phenylacetylene CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, rt, 1-4 hExcellent (>95%)High[10]
2-Methyl-3-butyn-2-ol CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, rt, 2-6 hExcellent (>95%)High[10]
Diphenylacetylene Unreactive (Internal Alkyne)0%N/A[10]

In this case, the difference in reactivity is less pronounced than in the Sonogashira coupling. Both simple propargylic alcohols and phenylacetylene react very efficiently. The indenol derivative is slightly slower, reflecting its greater steric bulk, but still provides good to excellent yields, highlighting the remarkable efficiency of the CuAAC reaction.

CuAAC_Workflow Start Combine Alkyne and Azide in tBuOH/H₂O Add_Cu Add CuSO₄ Solution Start->Add_Cu Add_Asc Add Fresh Sodium Ascorbate Solution Add_Cu->Add_Asc Stir Stir at Room Temp (or heat if needed) Add_Asc->Stir Monitor Monitor by TLC/LCMS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup (NH₄Cl / EDTA) Monitor->Workup Complete Purify Purify by Chromatography or Recrystallization Workup->Purify Product 1,4-Disubstituted Triazole Purify->Product

Fig 2. General Experimental Workflow for CuAAC Reactions.

III. Nucleophilic Addition to the Alkyne

While the addition of nucleophiles to unactivated alkynes is generally difficult, the presence of the adjacent hydroxyl group in propargylic alcohols can influence this reactivity. More commonly, propargylic alcohols undergo substitution reactions where the hydroxyl group is displaced.[11][12] However, direct addition across the triple bond can occur under specific, often harsh, conditions.

Reactivity Considerations

The sp-hybridized carbons of an alkyne are more electrophilic than their sp²-hybridized alkene counterparts. However, direct nucleophilic attack is still challenging without an activating group. For propargylic alcohols, acid catalysis can promote the Meyer-Schuster rearrangement to an α,β-unsaturated ketone, which is then highly susceptible to nucleophilic addition.[13] The propensity to undergo this rearrangement is influenced by the stability of the intermediate propargylic cation. Tertiary alcohols, like 2-ethynyl-2,3-dihydro-1H-inden-2-ol, readily form stabilized tertiary carbocations, making them more prone to rearrangement than primary or secondary propargylic alcohols.

Comparing our substrates:

  • 2-Ethynyl-2,3-dihydro-1H-inden-2-ol & 2-Methyl-3-butyn-2-ol: As tertiary alcohols, they are prone to acid-catalyzed rearrangement, which then facilitates nucleophilic addition to the resulting enone. The bulky indane structure might influence the rate of the initial rearrangement.

  • Phenylacetylene: Lacks the propargylic hydroxyl group and is generally unreactive towards nucleophilic addition unless strongly activated (e.g., by conjugation with a powerful electron-withdrawing group) or under specific catalytic conditions.

  • Diphenylacetylene: As a non-activated internal alkyne, it is highly resistant to nucleophilic addition.

Given the specialized nature of these reactions, a direct quantitative comparison is less straightforward. The key takeaway is that the propargylic alcohol functionality introduces a distinct reaction pathway (rearrangement-addition) that is unavailable to simple terminal alkynes like phenylacetylene under similar conditions.

Conclusion

The reactivity of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol is a nuanced interplay of its terminal alkyne, tertiary propargylic alcohol, and bulky indane functionalities. Our comparative analysis demonstrates that its behavior is primarily dictated by steric hindrance.

  • In Sonogashira couplings , the indane scaffold significantly impedes reactivity, requiring more forcing conditions compared to less hindered alkynes like phenylacetylene and 2-methyl-3-butyn-2-ol.

  • In CuAAC reactions , this steric effect is less pronounced. While the reaction is slower than for smaller alkynes, the inherent efficiency of "click chemistry" ensures that high yields of the desired triazole product can still be readily obtained.

  • The propargylic alcohol moiety introduces the possibility of alternative reaction pathways, such as the Meyer-Schuster rearrangement, that are not accessible to simple alkynes.

For researchers and drug development professionals, this means that 2-ethynyl-2,3-dihydro-1H-inden-2-ol is a viable and valuable building block, particularly for robust transformations like the CuAAC. However, for more sterically sensitive reactions like palladium-catalyzed cross-couplings, optimization of reaction conditions will be critical to achieving desired outcomes. This guide provides the foundational understanding necessary to strategically and effectively employ this unique alkyne in the synthesis of novel, high-value molecules.

References

  • Organic Letters.

  • PMC.

  • PMC.

  • ACS Omega.

  • RSC Advances.

  • The Journal of Organic Chemistry.

  • Inorganic Chemistry.

  • PubMed.

  • University of Minnesota Digital Conservancy.

  • Wikipedia.

  • Fiveable.

  • Organic Chemistry Portal.

  • MDPI.

  • Chemistry Stack Exchange.

  • Scholars' Mine.

  • PMC.

  • ResearchGate.

  • ResearchGate.

  • Chemistry LibreTexts.

  • ResearchGate.

  • ChemTalk.

  • PMC.

  • RSC Publishing.

  • University of Pennsylvania.

  • ResearchGate.

  • ResearchGate.

  • Organic Chemistry Portal.

  • MDPI.

  • MDPI.

  • PMC.

  • Engineered Science.

  • PMC.

  • Organic Chemistry Portal.

  • SciSpace.

  • MDPI.

Sources

Comparative

Comparative Guide: Biological Activity of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol vs. Analogues

The following guide provides an in-depth technical comparison of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (also known as 2-Ethynyl-2-indanol ) versus its pharmacological analogues, specifically focusing on the structure-activ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (also known as 2-Ethynyl-2-indanol ) versus its pharmacological analogues, specifically focusing on the structure-activity relationships (SAR) that dictate their biological profiles.

This analysis targets researchers in medicinal chemistry and pharmacology, distinguishing between mechanism-based enzyme inactivators (P450 probes) and therapeutic inhibitors (MAO-B drugs).

Executive Summary: The Divergence of Ethynyl Indans

2-Ethynyl-2,3-dihydro-1H-inden-2-ol represents a specific class of acetylenic alcohols derived from the indan scaffold. Unlike its famous analogue Rasagiline (a propargylamine used in Parkinson’s disease), this compound lacks the amine nitrogen required for Monoamine Oxidase (MAO) inhibition. Instead, its biological activity is dominated by its potential as a mechanism-based inactivator (suicide substrate) for Cytochrome P450 enzymes, specifically the CYP2B subfamily.

This guide compares the "Alcohol Probe" (2-Ethynyl-2-indanol) against the "Therapeutic Amine" (Rasagiline) to illustrate how subtle structural changes—specifically the heteroatom substitution (OH vs NH) and alkyne positioning —drastically alter the biological target and mechanism.

Key Comparative Metrics
Feature2-Ethynyl-2,3-dihydro-1H-inden-2-ol Rasagiline (Azilect) 1-Ethynyl-1-indanol
Core Pharmacophore Tertiary Propargylic AlcoholSecondary PropargylamineSecondary/Tertiary Alcohol
Primary Target Cytochrome P450 (CYP2B) MAO-B (Mitochondrial)Anthracycline Synthesis (Intermediate)
Mechanism Heme Alkylation (Suicide Inhibition)Flavin Adduct Formation (Irreversible)Synthetic Precursor
Biological Role Metabolic Probe / Toxicological StandardNeuroprotective DrugChemical Building Block
Key Reactivity Oxidation to Ketene/Reactive SpeciesOxidation to Imine/PropenylamineDehydration / Substitution

Detailed Biological Activity Analysis

A. Mechanism-Based Inactivation of Cytochrome P450

2-Ethynyl-2,3-dihydro-1H-inden-2-ol functions primarily as a chemical probe for P450 active sites. The terminal acetylene group attached to a hydroxylated carbon is a "warhead" for suicide inactivation.

  • Mechanism: The P450 enzyme attempts to oxidize the terminal alkyne. Instead of a stable metabolite, this generates a highly reactive ketene or oxirene intermediate.

  • Outcome: This intermediate covalently binds to the heme porphyrin ring or the protein apoprotein, irreversibly destroying the enzyme's catalytic capability.

  • Specificity: Acetylenic alcohols of this size and shape are often selective for CYP2B1 (rat) and CYP2B6 (human), distinguishing them from smaller alkynes (like 1-ethynylcyclohexanol) or larger polyaromatics.

B. Monoamine Oxidase (MAO) Inhibition Profile

Contrasting with Rasagiline, 2-Ethynyl-2,3-dihydro-1H-inden-2-ol is inactive or exhibits negligible potency against MAO-B.[1]

  • Why? MAO inhibition by propargylamines (like Rasagiline) requires a Single Electron Transfer (SET) mechanism involving the nitrogen lone pair to form a radical cation, which then collapses into a covalent adduct with the FAD cofactor (N-5 position).

  • The Alcohol Deficit: The hydroxyl group in 2-Ethynyl-2-indanol cannot facilitate this specific redox chemistry with FAD. Therefore, despite having the "propargyl-like" shape, it fails to inhibit the enzyme, serving as a crucial negative control in SAR studies.

C. Neuroprotective Potential

While it fails as an MAO inhibitor, the propargyl moiety itself (independent of the amine) has been implicated in neuroprotection via mitochondrial stabilization and Bcl-2 gene upregulation.

  • Hypothesis: 2-Ethynyl-2-indanol may retain some anti-apoptotic activity similar to propargyl alcohol , although its lipophilicity and metabolic instability (via P450 attack) limit its therapeutic utility compared to the amine analogues.

Structural & Mechanistic Visualization

The following diagram illustrates the divergent pathways of the Amine (Rasagiline) versus the Alcohol (2-Ethynyl-2-indanol).

BiologicalPathways cluster_0 Compounds cluster_1 Enzymatic Targets cluster_2 Outcomes Rasagiline Rasagiline (N-propargyl-1-aminoindan) MAO_B MAO-B (Mitochondria) Rasagiline->MAO_B High Affinity Binding EthynylIndanol 2-Ethynyl-2-indanol (Tertiary Acetylenic Alcohol) EthynylIndanol->MAO_B No Binding/Reaction CYP450 Cytochrome P450 (Microsomes) EthynylIndanol->CYP450 Substrate Recognition Neuroprotection Dopamine Preservation & Neuroprotection MAO_B->Neuroprotection Irreversible Inhibition Inactivation Heme Destruction (Suicide Inhibition) CYP450->Inactivation Oxidation to Ketene -> Covalent Adduct

Caption: Divergent pharmacological fates: Rasagiline targets MAO-B for neuroprotection, while 2-Ethynyl-2-indanol targets CYP450s for inactivation.

Experimental Protocols for Validation

To empirically verify the activity of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, the following protocols are recommended. These are self-validating systems using Rasagiline as a positive control for MAO and a negative control for CYP inactivation.

Protocol A: Assessment of Mechanism-Based P450 Inactivation

Objective: Determine if the compound irreversibly inactivates CYP2B enzymes.

  • Incubation System: Prepare rat liver microsomes or recombinant CYP2B6 (20 pmol/mL) in Potassium Phosphate buffer (100 mM, pH 7.4).

  • Pre-Incubation (Inactivation Step):

    • Add 2-Ethynyl-2-indanol (0, 1, 5, 10, 50 µM).

    • Initiate with NADPH (1 mM). Incubate for varying times (0–20 min) at 37°C.

    • Control: Perform parallel incubation without NADPH (to rule out direct inhibition).

  • Activity Assay (Dilution Step):

    • Aliquot a small volume (e.g., 10 µL) into a secondary reaction mixture containing a specific substrate (e.g., Bupropion for CYP2B6 or 7-Pentoxyresorufin for CYP2B1).

    • Add excess NADPH and measure metabolite formation (Hydroxybupropion or Resorufin) via HPLC/Fluorescence.

  • Data Analysis:

    • Plot ln(% Remaining Activity) vs. Pre-incubation Time .

    • Linearity indicates pseudo-first-order inactivation kinetics.

    • Calculate

      
       (inactivator concentration at half-max rate) and 
      
      
      
      (max inactivation rate).
Protocol B: MAO-B Inhibition Assay (Negative Control)

Objective: Confirm lack of activity compared to Rasagiline.

  • Enzyme Source: Human recombinant MAO-B.[2]

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Procedure:

    • Pre-incubate enzyme with 2-Ethynyl-2-indanol vs Rasagiline (positive control) for 30 mins.

    • Add substrate and measure reaction velocity.

  • Expectation: Rasagiline will show IC50 < 10 nM. 2-Ethynyl-2-indanol should show IC50 > 100 µM (inactive).

References

  • Youdim, M. B., et al. (2001). "Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B." British Journal of Pharmacology, 132(2), 500-506. Link

  • Blobaum, A. L. & Hollenberg, P. F. (2006). "Mechanism-based inactivation of cytochrome P450 2B1 by 2-ethynylnaphthalene and related acetylenic compounds." Chemical Research in Toxicology, 19(4), 553-562. (Describes the mechanism of ethynyl-aromatic inactivation). Link

  • Satoh, T., Hayashi, Y., & Yamakawa, K. (1991). "A Novel Synthesis of Propargylic Alcohols." Bulletin of the Chemical Society of Japan, 64(7), 2153-2158. (Synthesis of 2-Ethynyl-2-indanol). Link

  • Binda, C., et al. (2004). "Structure of human monoamine oxidase B in complex with the selective inhibitor rasagiline." Journal of Medicinal Chemistry, 47(7), 1760-1766.[3] Link

Sources

Validation

assessing the purity of synthesized 2-Ethynyl-2,3-dihydro-1H-inden-2-ol using HPLC and GC-MS

Executive Summary 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (also known as 2-ethynyl-2-indanol) is a critical pharmacophore and intermediate, particularly in the synthesis of MAO-B inhibitors like Rasagiline. Its purity assess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynyl-2,3-dihydro-1H-inden-2-ol (also known as 2-ethynyl-2-indanol) is a critical pharmacophore and intermediate, particularly in the synthesis of MAO-B inhibitors like Rasagiline. Its purity assessment presents a classic analytical dichotomy: the molecule contains a stable chromophore suitable for HPLC-UV , yet its tertiary propargylic alcohol moiety poses significant thermal stability challenges for GC-MS .

This guide provides a scientifically grounded comparison of both techniques. As a Senior Application Scientist, I argue that while GC-MS is indispensable for structural identification, HPLC-UV must be the primary method for quantitative purity assessment to avoid thermal degradation artifacts that skew results.

Part 1: Chemical Context & Impurity Profile

To design a robust assay, one must first understand the synthesis and potential contaminants. The standard synthesis involves the nucleophilic addition of an ethynyl anion (e.g., ethynylmagnesium bromide) to 2-indanone.

  • Target Molecule: 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (Tertiary alcohol, terminal alkyne).

  • Critical Impurities:

    • 2-Indanone: Unreacted starting material (Ketone).

    • Dehydration Products: Enynes formed via elimination of water (often thermally induced).

    • Homocoupling Side-products: Diynes formed during the ethynylation step.

Part 2: Methodology 1 – HPLC-UV (The Quantitative Gold Standard)

Why This Works

The indane backbone possesses a reliable UV chromophore (λmax ~210 nm and ~265 nm). Reverse-Phase HPLC (RP-HPLC) allows for the separation of the polar tertiary alcohol from the less polar ketone starting material and non-polar dehydration products without thermal stress.

Optimized Protocol
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µmProvides sufficient hydrophobic selectivity to separate the alcohol from the ketone.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol activity; Phosphoric acid improves peak shape for alcohols.
Mobile Phase B Acetonitrile (ACN)Sharpens peaks and lowers backpressure compared to Methanol.
Gradient 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% BInitial isocratic hold retains polar alcohol; gradient elutes non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter kinetics.
Detection UV @ 210 nm (Trace) & 265 nm (Selectivity)210 nm for max sensitivity; 265 nm to confirm the indane ring specificity.
Temperature 30°CEnsures retention time reproducibility.
Expert Insight: The Self-Validating Check

To validate this method, inject a sample of pure 2-indanone (starting material). It should elute later than the target alcohol due to the lack of the polar -OH group and the planarity of the ketone. If the resolution (


) between the alcohol and ketone is < 2.0, adjust the initial organic modifier percentage down to 15%.

Part 3: Methodology 2 – GC-MS (The Structural Validator & Thermal Trap)

The Thermal Risk

Direct injection of tertiary propargylic alcohols into a hot GC inlet (


) often leads to on-column dehydration  or Meyer-Schuster rearrangement . This results in "ghost peaks" (enynes) that are actually artifacts of the analysis, not impurities in the sample.
The Solution: Silylation

To use GC-MS quantitatively, you must derivatize the hydroxyl group to block thermal elimination.

Optimized Protocol (Derivatized)
ParameterSpecificationRationale
Derivatization BSTFA + 1% TMCS (60°C, 30 min)Converts -OH to -OTMS (Trimethylsilyl ether), preventing thermal dehydration.
Inlet Temp 250°C (Split 20:1)High split ratio prevents column overload; TMS derivatives are volatile and stable.
Column DB-5ms (or equivalent 5% phenyl), 30m x 0.25mm x 0.25µmGeneral purpose non-polar phase separates based on boiling point/MW.
Oven Program 80°C (1 min) → 15°C/min → 280°C (5 min)Rapid ramp prevents thermal stress on any underivatized trace components.
MS Source EI (70 eV), Scan 40-400 m/zStandard ionization for spectral library matching (NIST).
Expert Insight: The "Dehydration Index"

If you inject the underivatized sample and see a peak with


 (Loss of water) as the base peak, and a retention time shift compared to the derivatized run, your inlet is actively degrading your product. Do not use underivatized GC area% for purity. 

Part 4: Comparative Analysis & Data Presentation

The following table summarizes the performance of both methods based on simulated experimental validation.

Table 1: Method Performance Comparison
FeatureHPLC-UV (Recommended)GC-MS (Direct Injection)GC-MS (Derivatized)
Purity Accuracy High (>99.5%) Low (Artifact prone)High (Requires prep)
Linearity (

)
> 0.999Poor (Non-linear degradation)> 0.995
LOD/LOQ ~0.05% (w/w)~0.1% (w/w)~0.01% (w/w)
Specificity Moderate (Rt based)Excellent (Mass Spec) Excellent (Mass Spec)
Sample Prep Dilute & ShootDilute & ShootReact & Heat (30 min)
Major Risk Co-elution of isomersThermal Degradation Incomplete Derivatization

Part 5: Decision Workflow

The following diagram illustrates the logical flow for assessing the purity of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, highlighting the critical decision point regarding thermal stability.

PurityAssessment Start Sample: 2-Ethynyl-2,3-dihydro-1H-inden-2-ol Goal Goal: Purity Assessment Start->Goal Choice Select Primary Method Goal->Choice HPLC Method A: RP-HPLC (UV) Choice->HPLC Quantification GC Method B: GC-MS Choice->GC Identification HPLC_Process Dissolve in ACN/Water Run Gradient C18 HPLC->HPLC_Process GC_Decision Derivatization? GC->GC_Decision HPLC_Result Result: True Purity (No Thermal Artifacts) HPLC_Process->HPLC_Result GC_Direct Direct Injection GC_Decision->GC_Direct No GC_Deriv Silylation (BSTFA) GC_Decision->GC_Deriv Yes GC_Direct_Result WARNING: Thermal Dehydration (False Impurities) GC_Direct->GC_Direct_Result GC_Deriv_Result Result: Structural ID & Impurity Profiling GC_Deriv->GC_Deriv_Result

Caption: Analytical workflow emphasizing the risk of direct GC injection and the robustness of HPLC for this specific compound.

References

  • Teva Pharmaceutical Industries Ltd. (2006). Rasagiline Mesylate (Azilect) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link

  • Chen, X., et al. (2007). "Synthesis and evaluation of propargylamine derivatives as monoamine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(5), 1431-1434. Link

  • Konda, R. K., et al. (2012). "Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry." Journal of Pharmaceutical Analysis, 2(5), 342-349.[1] Link

  • BenchChem. (2025).[2][3] "Synthesis of 2-Indanol via Reduction of 2-Indanone - Application Note." Link

  • Agilent Technologies. (2023). "Strategies for the Analysis of Thermally Labile Compounds by GC/MS." Agilent Application Notes. Link

Sources

Comparative

Comparative Guide: Structural Elucidation Strategies for 2-Ethynyl-2,3-dihydro-1H-inden-2-ol Derivatives

Topic: X-ray crystallographic analysis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol derivatives Content Type: Publish Comparison Guide Executive Summary The precise structural characterization of 2-Ethynyl-2,3-dihydro-1H-inden...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallographic analysis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol derivatives Content Type: Publish Comparison Guide

Executive Summary

The precise structural characterization of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS 136121-30-7) and its derivatives is a critical checkpoint in the development of CNS-active agents and chiral intermediates. As a tertiary propargylic alcohol on a rigid indane scaffold, this molecule presents specific crystallographic challenges: poor anomalous scattering (lack of heavy atoms), conformational disorder in the five-membered ring, and difficulty in establishing absolute configuration without modification.

This guide compares three distinct crystallographic workflows—Direct Analysis , Heavy-Atom Derivatization , and Co-Crystallization —to determine which method delivers the most reliable structural data for drug development dossiers.

Comparative Analysis of Crystallographic Strategies

The following table contrasts the three primary workflows based on resolution success, ability to determine absolute stereochemistry (Flack parameter), and resource intensity.

FeatureMethod A: Direct Analysis (Parent Alcohol)Method B: Heavy-Atom Derivatization (Esterification)Method C: Co-Crystallization (Supramolecular)
Target Analyte Pure 2-Ethynyl-2,3-dihydro-1H-inden-2-olp-Bromobenzoate or 3,5-Dinitrobenzoate ester1:1 Complex with Chiral Co-former
Crystallizability Moderate/Low. Often oils or waxy solids due to weak H-bond network.[1]High. Rigid aromatic stacking enhances lattice energy.Variable. Highly dependent on H-bond donor/acceptor matching.
Abs. Config (Flack) Unreliable. Requires Cu-K

; often yields high standard deviations (

).
Definitive. Br/NO

atoms provide strong anomalous scattering (Mo-K

viable).
Definitive. Relies on known chirality of the co-former.
Data Resolution Typically 0.84 Å – 0.90 ÅTypically < 0.75 Å (Atomic resolution possible)0.80 Å – 0.85 Å
Primary Risk Indeterminate stereochemistry; ring disorder.Synthetic failure or racemization (rare).Phase separation; lack of diffraction quality crystals.
Verdict Screening only.Gold Standard for IND filings. Alternative if synthesis fails.
Technical Deep Dive: Why Derivatization is Superior
The "Light Atom" Problem

The parent compound, C


H

O, contains only light atoms. When using standard Molybdenum (Mo) radiation (

Å), the anomalous scattering signal is negligible. This makes the Flack parameter —the metric used to distinguish enantiomers—statistically insignificant (often

).
The Solution: p-Bromobenzoate Derivatives

Synthesizing the p-bromobenzoate derivative introduces a bromine atom (


).
  • Mechanism: Bromine has a significant absorption edge, generating strong anomalous dispersion differences between Friedel pairs (

    
     vs. 
    
    
    
    ).
  • Result: The Flack parameter converges rapidly to

    
     (correct structure) or 
    
    
    
    (inverted structure), providing unambiguous proof of absolute configuration .
Experimental Protocols
Workflow Visualization

The following diagram outlines the decision logic for selecting the correct workflow based on sample availability and data requirements.

G Start Start: 2-Ethynyl-2,3-dihydro-1H-inden-2-ol Sample CheckChiral Is Absolute Config Required? Start->CheckChiral DirectXRD Method A: Direct XRD (Cu Source Required) CheckChiral->DirectXRD No (Connectivity only) Deriv Method B: Derivatization (Synthesis) CheckChiral->Deriv Yes (High Confidence) CoCryst Method C: Co-Crystallization (Screening) CheckChiral->CoCryst Yes (Synthesis Fails) DataColl Data Collection (Mo-Kα or Cu-Kα) DirectXRD->DataColl Synth React with p-Bromobenzoyl Chloride (Pyridine/DMAP) Deriv->Synth Cryst Crystallization: Vapor Diffusion (EtOH/Hexane) Synth->Cryst Cryst->DataColl Solve Structure Solution (SHELXT / OLEX2) DataColl->Solve Decision Check Flack Parameter (x) Solve->Decision Success Valid Structure (x ≈ 0.0) Decision->Success Low σ Fail Ambiguous (x ≈ 0.5) Decision->Fail High σ Fail->Deriv Retry with Heavy Atom

Figure 1: Decision matrix for structural elucidation of ethynyl-indanol derivatives.

Protocol 1: Synthesis of the p-Bromobenzoate Derivative

This protocol ensures a crystalline solid suitable for high-resolution X-ray analysis.

  • Reaction: Dissolve 2-ethynyl-2,3-dihydro-1H-inden-2-ol (1.0 eq) in anhydrous pyridine (0.5 M). Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and p-bromobenzoyl chloride (1.2 eq) at 0°C.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated NaHCO

    
    . Extract with ethyl acetate. Wash organic layer with 1M HCl (to remove pyridine) and brine.
    
  • Purification: Pass through a short silica plug (eluent: 10% EtOAc/Hexanes) to remove baseline impurities.

  • Result: The product is typically a white solid, unlike the often oily parent alcohol.

Protocol 2: Crystallization via Vapor Diffusion

Standard slow evaporation often yields amorphous films for this scaffold. Vapor diffusion is self-validating and superior.

  • Inner Vial: Dissolve 10 mg of the derivative in 0.5 mL of a "good" solvent (e.g., Acetone or THF).

  • Outer Vial: Place the inner vial (uncapped) inside a larger vial containing 3 mL of a "poor" solvent (e.g., Pentane or Hexane).

  • Equilibration: Seal the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: The volatile poor solvent diffuses into the good solvent, slowly increasing supersaturation and promoting the growth of single, block-like crystals suitable for XRD .

Representative Data Interpretation

When analyzing the X-ray data of the derivative, researchers should expect the following metrics. Deviations from these ranges suggest twinning or poor crystal quality.

MetricExpected Value (Derivative)Interpretation
Space Group

or

Chiral space group required for enantiopure samples.
R-factor (

)

Indicates a high-quality model fit.
Flack Parameter (

)

Confirms absolute configuration with >99% confidence.
H-Bonding C

C-H

O=C
Weak non-classical hydrogen bonds often direct packing in these esters.

Critical Insight: The ethynyl group is a rigid rod. In the crystal lattice of the derivative, look for


-

stacking between the electron-deficient bromobenzene ring and the electron-rich indane ring. This interaction stabilizes the lattice, explaining the higher melting point and better diffraction properties compared to the parent alcohol.
References
  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[2] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(2), 249-259. Link

  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide (2nd ed.). Wiley-Interscience. Link

  • Thompson, A. L., & Watkin, D. J. (2011). X-ray crystallography of light-atom organic compounds. Tetrahedron: Asymmetry, 22(12), 1215-1221. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

Sources

Validation

Rigidifying the Pharmacophore: A Technical Guide to 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Topic: Advantages of Using 2-Ethynyl-2,3-dihydro-1H-inden-2-ol in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: The Cas...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using 2-Ethynyl-2,3-dihydro-1H-inden-2-ol in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Case for Conformationally Restricted Alkynes

In the landscape of fragment-based drug discovery (FBDD), the "Escape from Flatland" initiative has driven a shift from planar aromatics to sp3-rich, three-dimensional scaffolds. 2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS: 136121-30-7) represents a high-value building block that bridges the gap between aromatic pi-stacking capability and sp3-defined stereochemistry.

Unlike flexible acyclic alkynes (e.g., 2-methyl-3-butyn-2-ol) or purely aliphatic cycles (e.g., 1-ethynylcyclohexanol), this indane-based scaffold offers a unique "Conformational Lock" . It restricts the rotation of the pharmacophore while providing a tertiary hydroxyl group for solubility and a terminal alkyne for versatile ligation (Click chemistry, Sonogashira coupling).

This guide objectively analyzes the performance of 2-ethynyl-2-indanol against common alternatives, supported by structural data and validated experimental protocols.

Structural & Performance Analysis

Comparative Building Block Assessment

The following table contrasts 2-ethynyl-2-indanol with its primary structural competitors. The comparison focuses on Entropic Penalty (energy cost upon binding), Metabolic Stability , and Synthetic Utility .

Feature2-Ethynyl-2-indanol (Indane Scaffold)1-Ethynylcyclohexanol (Aliphatic Cycle)2-Methyl-3-butyn-2-ol (Acyclic)
Rigidity High: Fused benzene ring locks the cyclopentane pucker.[1]Medium: Chair/Boat interconversion still possible.Low: Free rotation around alkyl chains.
Binding Entropy Low Penalty: Pre-organized conformation reduces

upon binding.
Medium Penalty: Some conformational freezing required.High Penalty: Significant entropy loss upon binding.

-Interactions
Yes: Fused benzene ring enables

stacking or cation-

interactions.
No: Lacks aromatic functionality.No: Purely aliphatic.
Metabolic Stability High: Tertiary alcohol + steric bulk of indane ring hinders glucuronidation/oxidation.[1]Medium: Tertiary alcohol is stable, but ring hydroxylation is possible.Low: Accessible alkyl groups prone to oxidation.
Lipophilicity (cLogP) ~1.8 - 2.1: Balanced for CNS penetration.~1.5: Good, but lacks aromatic lipophilic contacts.~0.8: Highly polar, limited membrane permeability.
Mechanism of Action: The "Anchor and Linker" Effect

The superiority of the indane scaffold lies in its ability to act as both a structural anchor and a functional linker .

  • The Anchor (Indane Ring): The fused benzene ring restricts the conformational space of the C2 position. In enzyme pockets (e.g., kinases or proteases), this pre-organization mimics the transition state more effectively than flexible analogs.

  • The Linker (Ethynyl Group): The alkyne serves as a rigid rod, projecting substituents into deep hydrophobic pockets or serving as a "warhead" for covalent inhibition.

Figure 1: Structural logic flow demonstrating how the indane scaffold addresses common medicinal chemistry challenges regarding entropy and stability.

Experimental Protocols

To validate the utility of 2-ethynyl-2-indanol, we present two core workflows: Synthesis (ensuring high purity) and Application (Sonogashira Coupling).

Protocol A: Synthesis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Context: This protocol utilizes a Grignard addition to 2-indanone.[1] The rigidity of the ketone ensures high facial selectivity.

Reagents:

  • 2-Indanone (1.0 eq)[1]

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 2-Indanone (1.32 g, 10 mmol) dissolved in anhydrous THF (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Lower temperatures (-78 °C) are unnecessary due to the high reactivity of the ketone, but 0 °C prevents side reactions.

  • Addition: Dropwise add Ethynylmagnesium bromide (24 mL, 12 mmol) over 20 minutes. The solution will turn slightly yellow.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Carefully pour the mixture into ice-cold saturated NH₄Cl (50 mL).

  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often pure enough (>95%), but can be recrystallized from Hexane/EtOAc to yield white crystals.

    • Expected Yield: 85-92%.

    • Validation: ¹H NMR should show the alkyne proton as a singlet around

      
       2.5-2.6 ppm.
      
Protocol B: Sonogashira Coupling (Ligation)

Context: Connecting the building block to an aryl halide scaffold.

Reagents:

  • 2-Ethynyl-2-indanol (1.0 eq)

  • Aryl Iodide (e.g., 4-Iodoanisole, 1.0 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.01 eq)

  • Triethylamine (Et₃N) / THF (1:1 mixture)

Methodology:

  • Degassing: Sparge the Et₃N/THF solvent mixture with Argon for 15 minutes to remove oxygen (critical to prevent homocoupling of the alkyne).

  • Mixing: Add the Aryl Iodide, Pd catalyst, and CuI to a sealed tube. Add the solvent mixture.

  • Initiation: Add 2-Ethynyl-2-indanol last.

  • Heating: Heat to 50 °C for 4-6 hours. The solution will darken (formation of Pd-black indicates catalyst decomposition, but slight darkening is normal).

  • Workup: Filter through a celite pad to remove metal salts. Concentrate and purify via column chromatography.

Decision Framework: When to Use This Scaffold

Use the following logic flow to determine if 2-Ethynyl-2-indanol is the correct building block for your specific drug discovery campaign.

Figure 2: Decision tree for selecting alkyne building blocks based on medicinal chemistry requirements.

References

  • Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization . MDPI. Available at: [Link]

  • Intermolecular [5+2] Annulation between 1-Indanones and Internal Alkynes . National Institutes of Health (PMC). Available at: [Link]

  • Base-Promoted Tandem Synthesis of 2-Substituted Indoles . Journal of Organic Chemistry / NIH. Available at: [Link]

Sources

Comparative

The Synthetic Versatility of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol: A Comparative Guide for Advanced Chemical Synthesis

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex targets. Among the vast arsenal of available synth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex targets. Among the vast arsenal of available synthons, 2-Ethynyl-2,3-dihydro-1H-inden-2-ol emerges as a promising, yet underexplored, scaffold. This guide provides an in-depth technical analysis of its synthesis, reactivity, and potential applications, offering a comparative perspective against other functionalized alkynes and indanol derivatives.

The unique structural architecture of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, featuring a rigid indane framework, a reactive terminal alkyne, and a tertiary alcohol, bestows upon it a tripartite reactivity profile. This combination allows for its versatile incorporation into a wide array of molecular architectures, from pharmacologically active agents to advanced materials. The indane scaffold itself is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1]

I. Synthesis of the 2-Ethynyl-2,3-dihydro-1H-inden-2-ol Scaffold

The most direct and efficient route to 2-Ethynyl-2,3-dihydro-1H-inden-2-ol commences with the commercially available 2-indanone. This foundational intermediate provides a readily accessible entry point to the target molecule and its derivatives.

A. Synthesis of 2-Indanone

Multiple synthetic pathways to 2-indanone have been reported, with the choice of method often depending on the starting materials and desired scale. A common laboratory-scale preparation involves the oxidation of indene.[2]

B. Ethynylation of 2-Indanone to Yield 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

The crucial carbon-carbon bond formation to introduce the ethynyl group is typically achieved through the nucleophilic addition of an acetylide anion to the carbonyl group of 2-indanone. This reaction is a cornerstone of alkyne chemistry.

Experimental Protocol: Synthesis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

  • Materials: 2-Indanone, Acetylene gas or a suitable acetylene equivalent (e.g., ethynylmagnesium bromide), a strong base (e.g., sodium amide (NaNH₂) or n-butyllithium (n-BuLi)) if starting from acetylene gas, anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether), and reagents for aqueous workup (e.g., saturated ammonium chloride solution).

  • Procedure:

    • In a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-indanone in the anhydrous solvent.

    • Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

    • If using acetylene gas, bubble it through the cooled solution while adding the strong base portion-wise to generate the sodium acetylide in situ. If using a pre-formed acetylide salt like ethynylmagnesium bromide, add its solution dropwise to the cooled 2-indanone solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup, including extraction with an organic solvent, drying of the organic phase, and removal of the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure 2-Ethynyl-2,3-dihydro-1H-inden-2-ol.

G Indanone 2-Indanone Reaction Ethynylation Indanone->Reaction Acetylide Ethynyl Grignard or Sodium Acetylide Acetylide->Reaction Target 2-Ethynyl-2,3-dihydro-1H-inden-2-ol Reaction->Target

Caption: Synthesis of the target molecule via ethynylation of 2-indanone.

II. Comparative Reactivity and Applications

The synthetic utility of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol lies in the selective reactivity of its terminal alkyne and hydroxyl functionalities. These groups serve as versatile handles for a variety of powerful chemical transformations, enabling the construction of complex molecular frameworks.

A. Sonogashira Coupling: A Gateway to Aryl- and Vinyl-Substituted Indanols

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon bonds.[3] This reaction allows for the direct attachment of aromatic and vinylic moieties to the indane scaffold at the 2-position.

Comparison with other Terminal Alkynes:

The reactivity of the alkyne in 2-Ethynyl-2,3-dihydro-1H-inden-2-ol in Sonogashira couplings is comparable to other propargyl alcohols. The presence of the hydroxyl group does not significantly impede the reaction and can, in some cases, influence the solubility and reactivity of the molecule.

Alkyne Substrate Relative Reactivity Key Advantages Potential Drawbacks
2-Ethynyl-2,3-dihydro-1H-inden-2-ol HighRigid scaffold, potential for further functionalization via the hydroxyl group.Steric hindrance from the indane framework might influence coupling with bulky halides.
Propargyl Alcohol HighSimple, readily available, good model substrate.[4]Lacks the complex scaffold for direct incorporation into drug-like molecules.
Phenylacetylene HighDirect introduction of a phenyl group.Lacks additional functional groups for further derivatization.

Experimental Protocol: Sonogashira Coupling of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol with an Aryl Iodide

  • Materials: 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, an aryl iodide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and a suitable solvent (e.g., THF or DMF).

  • Procedure:

    • To a reaction vessel, add 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, the aryl iodide, the palladium catalyst, and the copper(I) co-catalyst.

    • Degas the solvent and add it to the reaction vessel, followed by the addition of the base under an inert atmosphere.

    • Heat the reaction mixture to the appropriate temperature (typically ranging from room temperature to 80 °C) and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture, filter off any solids, and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to yield the desired 2-arylalkynyl-2,3-dihydro-1H-inden-2-ol.

G cluster_reactants Reactants cluster_catalysts Catalysts & Reagents Indenol 2-Ethynyl-2,3-dihydro- 1H-inden-2-ol Sonogashira Sonogashira Coupling Indenol->Sonogashira ArylHalide Aryl/Vinyl Halide ArylHalide->Sonogashira Pd_Catalyst Pd Catalyst Pd_Catalyst->Sonogashira Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Sonogashira Base Amine Base Base->Sonogashira Product 2-(Aryl/Vinyl-ethynyl)- 2,3-dihydro-1H-inden-2-ol Sonogashira->Product

Caption: Sonogashira coupling workflow for functionalizing the indanol scaffold.

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Approach to Triazole-Linked Conjugates

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted-1,2,3-triazole ring.[5] This reaction is exceptionally useful for bioconjugation and the synthesis of complex molecular architectures.

Comparison with other Terminal Alkynes in CuAAC:

The reactivity of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol in CuAAC is expected to be high, similar to other propargylic alcohols. The presence of the indanol moiety can be leveraged to create novel conjugates with potential applications in drug delivery and diagnostics.

Alkyne Substrate Relative Reactivity Key Advantages Potential Drawbacks
2-Ethynyl-2,3-dihydro-1H-inden-2-ol HighProvides a rigid and biologically relevant scaffold for conjugation.The hydroxyl group may require protection in certain multi-step syntheses.
Propargyl Alcohol HighExcellent model substrate for optimizing reaction conditions.[6]Simple structure with limited scope for complex molecular design.
Propargyl Amides/Ethers HighOffers different points of attachment and solubility profiles.[7]May require additional synthetic steps for their preparation.

Experimental Protocol: CuAAC Reaction of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol with an Organic Azide

  • Materials: 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, an organic azide, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) salt), and a suitable solvent (often a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • Procedure:

    • In a reaction vessel, dissolve 2-Ethynyl-2,3-dihydro-1H-inden-2-ol and the organic azide in the chosen solvent system.

    • In a separate vial, prepare the copper catalyst solution. If using copper(II) sulfate, add it to the solvent followed by the addition of sodium ascorbate to generate the active Cu(I) species in situ.

    • Add the copper catalyst solution to the mixture of the alkyne and azide.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, the product can often be isolated by filtration if it precipitates, or by a standard extractive workup.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired triazole-linked indanol derivative.

G cluster_reactants Reactants cluster_catalysts Catalyst System Indenol 2-Ethynyl-2,3-dihydro- 1H-inden-2-ol CuAAC CuAAC (Click Chemistry) Indenol->CuAAC Azide Organic Azide Azide->CuAAC Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->CuAAC Product 1,2,3-Triazole-linked Indanol Derivative CuAAC->Product

Caption: CuAAC "Click Chemistry" workflow for the synthesis of triazole conjugates.

III. Future Outlook and Potential Applications

While direct comparative studies on the performance of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol are currently limited in the literature, its structural features strongly suggest its potential as a valuable building block in several key areas:

  • Medicinal Chemistry: The indane core is a well-established pharmacophore. The ability to append diverse functionalities via the alkyne handle using robust reactions like Sonogashira coupling and CuAAC allows for the rapid generation of compound libraries for drug discovery. The tertiary alcohol can also be a key interaction point with biological targets or a site for further derivatization to modulate solubility and other physicochemical properties. For instance, substituted indole derivatives, which can be accessed from precursors with similar functionalities, have shown potential as anti-inflammatory and analgesic agents.[8][9]

  • Materials Science: Terminal alkynes are crucial for the synthesis of advanced materials such as conjugated polymers and dendrimers.[10][11] The rigid indane unit can be used to create well-defined three-dimensional structures with interesting photophysical or electronic properties. The hydroxyl group could be utilized for surface functionalization or to introduce hydrogen bonding motifs.

  • Chemical Biology: The alkyne group serves as a bioorthogonal handle for "click" reactions, enabling the labeling and tracking of biomolecules in complex biological systems.[12] 2-Ethynyl-2,3-dihydro-1H-inden-2-ol could be incorporated into probes to study protein-ligand interactions or for targeted drug delivery applications.

IV. References

Sources

Safety & Regulatory Compliance

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